ZL-28-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H22Cl2N2O |
|---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
N'-[[2-[(2,3-dichlorophenyl)methoxy]phenyl]methyl]-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C18H22Cl2N2O/c1-21-10-11-22(2)12-14-6-3-4-9-17(14)23-13-15-7-5-8-16(19)18(15)20/h3-9,21H,10-13H2,1-2H3 |
InChI Key |
QRJNXZKQNLRQEY-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN(C)CC1=CC=CC=C1OCC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
ZL-28-6: A Potent and Selective CARM1 Inhibitor for Research and Drug Development
An In-depth Technical Guide on the Mechanism of Action of ZL-28-6
This technical guide provides a comprehensive overview of the core mechanism of action of this compound, a potent inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). Designed for researchers, scientists, and drug development professionals, this document details the inhibitor's biochemical properties, its impact on cellular signaling pathways, and the experimental methodologies used for its characterization.
Introduction to CARM1 (PRMT4)
Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a crucial enzyme that belongs to the protein arginine methyltransferase (PRMT) family.[1][2] As a type I PRMT, CARM1 catalyzes the transfer of methyl groups from the donor molecule S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues in both histone and non-histone protein substrates.[2][3] This process results in the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).[3]
CARM1 plays a pivotal role in a multitude of cellular processes, including transcriptional regulation, RNA processing, DNA damage repair, and cell cycle control.[1][4] Its function as a transcriptional coactivator is well-established, where it methylates histone H3 at arginines 17 and 26 (H3R17me2a and H3R26me2a), leading to chromatin remodeling and gene activation.[5] Furthermore, CARM1 methylates a diverse array of non-histone proteins, such as p300/CBP, BRCA1, and BAF155, thereby modulating their functions in various signaling pathways.[6] Dysregulation of CARM1 activity has been implicated in the pathogenesis of several diseases, most notably cancer, making it an attractive therapeutic target.[2][3]
This compound: A Potent CARM1 Inhibitor
This compound is a small molecule inhibitor identified as a potent and effective antagonist of CARM1 activity within cellular contexts.[7][8] It is classified as a type I PRMT inhibitor and has demonstrated significant potential for use in cancer research.[7][8]
Quantitative Data
The following table summarizes the available quantitative data for the this compound inhibitor.
| Parameter | Value | Reference |
| IC50 (CARM1) | 18 nM | [7][8] |
| CAS Number | 2739807-18-0 | [7] |
Mechanism of Action
This compound functions as a type I PRMT inhibitor, directly targeting the enzymatic activity of CARM1.[7][8] By inhibiting CARM1, this compound prevents the methylation of both histone and non-histone substrates, thereby interfering with the downstream cellular processes regulated by CARM1. The precise mode of inhibition (e.g., SAM-competitive or substrate-competitive) for this compound is not explicitly detailed in the provided search results, but potent, small molecule inhibitors of methyltransferases often act by competing with the SAM cofactor.
Impact on CARM1-Mediated Signaling Pathways
CARM1 is a key regulator in several critical signaling pathways. Inhibition of CARM1 by this compound is expected to modulate these pathways, leading to various cellular outcomes.
CARM1 plays a crucial role in the DNA damage response by methylating the coactivator p300 and histones, which facilitates the formation of a coactivator complex with BRCA1.[6] This complex is essential for the expression of cell cycle inhibitors like p21 and Gadd45, leading to cell cycle arrest and DNA repair.[6] Inhibition of CARM1 by this compound would disrupt this pathway, potentially sensitizing cancer cells to DNA-damaging agents.
CARM1 acts as a secondary coactivator for nuclear receptors, such as the estrogen receptor (ER), by methylating histone H3.[9] This activity is crucial for the transcriptional activation of target genes that drive the proliferation of hormone-dependent cancers. This compound, by inhibiting CARM1, can suppress the transcription of these oncogenic genes.
Experimental Protocols
The following sections describe general experimental protocols that are commonly used to characterize the activity and inhibition of CARM1. While specific protocols for this compound are detailed in the primary literature, these established methods provide a solid foundation for its evaluation.
Biochemical Assays for CARM1 Activity
This assay measures the incorporation of a radiolabeled methyl group from [³H]-SAM into a histone substrate.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant CARM1 enzyme, histone H3 substrate, [³H]-SAM, and the inhibitor (e.g., this compound) in an appropriate assay buffer.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).
-
Stopping the Reaction: Spot the reaction mixture onto P81 phosphocellulose filter paper.
-
Washing: Wash the filter paper multiple times with a suitable buffer (e.g., sodium carbonate buffer) to remove unincorporated [³H]-SAM.
-
Scintillation Counting: Place the dried filter paper in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the CARM1 activity.
This method directly measures the methylation of a peptide substrate by CARM1.[3]
Protocol:
-
Reaction Setup: Combine CARM1 enzyme, a peptide substrate (e.g., derived from PABP1), SAM, and the inhibitor in an assay buffer.[10]
-
Incubation: Allow the reaction to proceed at room temperature for a set time.[10]
-
Quenching: Stop the reaction by adding an acid solution (e.g., formic acid).[10]
-
LC-MS/MS Analysis: Analyze the reaction mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify the methylated and unmethylated peptide substrates.[3]
Cellular Assays for CARM1 Target Engagement
This assay assesses the ability of an inhibitor to block CARM1-mediated methylation of its endogenous substrates in cells.
Protocol:
-
Cell Treatment: Treat cultured cells (e.g., HEK293T or breast cancer cell lines) with varying concentrations of this compound for a specified duration (e.g., 48 hours).[1]
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for asymmetrically dimethylated substrates of CARM1 (e.g., anti-me2a-BAF155, anti-me2a-MED12).[1][2] Also, probe for total levels of the substrates and a loading control (e.g., β-actin).
-
Detection and Analysis: Use a suitable detection method (e.g., chemiluminescence) and quantify the band intensities to determine the extent of methylation inhibition.
Conclusion
This compound is a potent and valuable chemical probe for studying the biological functions of CARM1 and for exploring its therapeutic potential. Its mechanism of action, centered on the inhibition of CARM1's methyltransferase activity, leads to the modulation of key signaling pathways involved in cancer and other diseases. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel CARM1 inhibitors. For more specific details on the development and characterization of this compound, readers are encouraged to consult the primary publication by Liu Z, et al. in the Journal of Medicinal Chemistry, 2024.[7]
References
- 1. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "The role of CARM1 in global transcriptional regulation." by Niamh Coughlan [ir.lib.uwo.ca]
- 5. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Genetic evidence for partial redundancy between the arginine methyltransferases CARM1 and PRMT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Cellular Function of ZL-28-6: A Technical Guide to a Potent CARM1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZL-28-6 is a potent, selective, cell-permeable small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). With a half-maximal inhibitory concentration (IC50) of 18 nM, this compound serves as a critical tool for investigating the cellular functions of CARM1 and as a potential therapeutic agent, particularly in oncology.[1] The primary function of this compound in cells is the specific inhibition of CARM1's methyltransferase activity. This activity is crucial for the post-translational modification of a variety of protein substrates, including histones and non-histone proteins, which in turn regulate numerous fundamental cellular processes. This guide provides an in-depth overview of the cellular functions of this compound through its inhibition of CARM1, details key signaling pathways affected, presents quantitative data on CARM1 inhibition, and offers detailed protocols for relevant experimental validation.
Introduction to this compound and its Target: CARM1
This compound is a (2-(Benzyloxy)phenyl)methanamine derivative developed as a highly potent and selective inhibitor of CARM1.[1] Its mechanism of action is the direct suppression of the enzymatic activity of CARM1, a Type I protein arginine methyltransferase.
CARM1 catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues within substrate proteins, resulting in the formation of asymmetric dimethylarginine (aDMA).[2] This modification is a critical epigenetic and signaling event. The enzymatic activity of CARM1 is essential for all of its known cellular functions, and thus, inhibitors like this compound are effective tools to incapacitate its roles in the cell.[3]
CARM1 is overexpressed in a multitude of cancers, including breast, prostate, lung, and liver cancer, as well as multiple myeloma, and its elevated expression often correlates with poor patient prognosis.[4][5] It plays a significant role in tumorigenesis, metastasis, and therapeutic resistance by modulating various cellular processes.[5]
Core Cellular Functions Modulated by this compound via CARM1 Inhibition
By inhibiting CARM1, this compound impacts a wide array of cellular processes. The primary consequences of CARM1 inhibition are disruptions in transcriptional regulation, RNA processing, and the modulation of key signaling pathways.
Transcriptional Regulation
CARM1 functions as a transcriptional coactivator for a diverse set of transcription factors, including nuclear hormone receptors (e.g., estrogen receptor α, androgen receptor), p53, NF-κB, and MYC.[6][7][8] this compound disrupts these functions by preventing CARM1-mediated methylation of:
-
Histone H3: CARM1 methylates arginine 17 (H3R17) and arginine 26 (H3R26) on the tail of histone H3.[9] These modifications (H3R17me2a, H3R26me2a) are generally associated with active chromatin and transcriptional activation. Inhibition by this compound would prevent the formation of these active chromatin marks at the promoters of CARM1 target genes.
-
Transcriptional Coactivators: CARM1 methylates other coactivators, such as p300/CBP and the p160 family of steroid receptor coactivators (e.g., SRC-3).[2][10] This methylation can enhance their activity and facilitate the assembly of transcriptional machinery.
-
Chromatin Remodeling Factors: A key non-histone substrate is BAF155, a core component of the SWI/SNF chromatin remodeling complex. CARM1-mediated methylation of BAF155 promotes tumor growth and metastasis.[6][11]
RNA Processing and Splicing
CARM1 methylates various RNA-binding proteins and components of the spliceosome.[12] A prominent substrate is the Poly(A)-Binding Protein 1 (PABP1).[13] By inhibiting the methylation of these factors, this compound can influence mRNA stability, processing, and translation, thereby affecting gene expression at a post-transcriptional level.
Cell Cycle Control and DNA Damage Response
CARM1 plays a role in cell cycle progression by regulating the expression of factors like Cyclin E1.[14] In the DNA damage response pathway, CARM1 is involved in the decision between cell cycle arrest/repair and apoptosis. It collaborates with p300 and BRCA1 to activate genes responsible for cell cycle arrest, such as p21.[7] Inhibition of CARM1 with this compound can therefore sensitize cancer cells to DNA damaging agents.
Cellular Metabolism
CARM1 can regulate cellular metabolism by methylating metabolic enzymes. For instance, it methylates pyruvate (B1213749) kinase M2 (PKM2), which promotes a shift towards aerobic glycolysis (the Warburg effect), a metabolic hallmark of cancer cells.[6]
Key Signaling Pathways Affected by this compound
The inhibitory action of this compound on CARM1 has significant downstream effects on major signaling cascades critical for cancer cell survival and proliferation.
Nuclear Receptor Signaling
This compound is expected to be a potent inhibitor of estrogen receptor (ER) and androgen receptor (AR) signaling pathways. CARM1 is a crucial coactivator for these receptors, and its inhibition would lead to the downregulation of hormone-dependent gene expression, making this compound a candidate for treating hormone-dependent cancers like ER-positive breast cancer and prostate cancer.
dot
Caption: this compound inhibits CARM1, blocking histone methylation and downstream gene expression in nuclear receptor signaling.
NF-κB Signaling Pathway
CARM1 is a coactivator for the NF-κB subunit p65, promoting the expression of genes involved in inflammation, survival, and proliferation. This compound can suppress NF-κB-dependent gene activation by preventing CARM1 from being recruited to target gene promoters and methylating histone H3.[8]
Caption: Workflow for an in vitro radiometric CARM1 methyltransferase assay.
Western Blot for Cellular Substrate Methylation
This protocol assesses the ability of this compound to inhibit CARM1 activity inside cells by measuring the methylation status of a known substrate, such as Histone H3 at Arginine 17 (H3R17me2a).
Materials:
-
Cell line of interest (e.g., MCF7, MDA-MB-231).
-
This compound.
-
Acid extraction buffer: 0.4 N H₂SO₄.
-
RIPA Lysis Buffer with protease inhibitors.
-
Primary antibodies: anti-H3R17me2a, anti-total Histone H3.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE equipment and PVDF membrane (0.2 µm pore size recommended for histones).
-
ECL detection reagent.
Procedure:
-
Cell Treatment: Plate cells and treat with a dose-range of this compound (e.g., 10 nM to 10 µM) and a DMSO vehicle control for 24-72 hours.
-
Histone Extraction (Acid Extraction Method): a. Harvest and wash cells with PBS. b. Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice to lyse cells and isolate nuclei. c. Pellet nuclei and resuspend in 0.4 N H₂SO₄. Incubate with rotation at 4°C for at least 1 hour to extract basic histone proteins. [15] d. Centrifuge to pellet debris and transfer the supernatant containing histones to a new tube. e. Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend the pellet in water.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: a. Load equal amounts of histone extract (e.g., 5-15 µg) onto a 15% SDS-PAGE gel. b. Transfer proteins to a PVDF membrane. A wet transfer at 30V for 70-90 minutes is recommended for low molecular weight histones. [14]5. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate with primary antibody against H3R17me2a (e.g., 1:1000 dilution) overnight at 4°C. c. Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detect signal using ECL reagent.
-
Analysis: Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control. Quantify band intensities to determine the ratio of H3R17me2a to total H3. A decrease in this ratio indicates successful CARM1 inhibition.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if the inhibition of CARM1 by this compound affects the association of specific histone marks (like H3R17me2a) or transcription factors at particular gene promoters.
Materials:
-
Cells treated with this compound or DMSO.
-
Formaldehyde (B43269) (1% final concentration for cross-linking).
-
Glycine (125 mM final concentration for quenching).
-
ChIP Lysis and Dilution Buffers.
-
Sonicator.
-
ChIP-grade antibody (e.g., anti-H3R17me2a, or antibody against a transcription factor co-activated by CARM1).
-
Protein A/G magnetic beads.
-
Wash buffers of increasing stringency.
-
Elution buffer.
-
Proteinase K and RNase A.
-
DNA purification kit.
-
qPCR primers for target gene promoters.
Procedure:
-
Cross-linking: Treat cells with this compound. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells to release nuclei. Resuspend nuclei in a lysis buffer and sonicate to shear the chromatin into fragments of 200-600 bp.
-
Immunoprecipitation: a. Pre-clear the chromatin lysate with Protein A/G beads. b. Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade antibody. Use a non-specific IgG as a negative control. c. Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding. Elute the chromatin complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating the eluate at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K to remove RNA and protein, then purify the DNA using a spin column or phenol:chloroform extraction.
-
Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers specific to the promoter regions of known CARM1 target genes. A reduction in the signal for H3R17me2a at a specific promoter in this compound-treated cells compared to the control indicates successful target engagement and functional consequence.
Conclusion
This compound is a powerful chemical probe for dissecting the complex cellular roles of CARM1. Its primary function is the potent and selective inhibition of CARM1's methyltransferase activity. This inhibition leads to profound effects on gene transcription, RNA metabolism, cell cycle control, and key oncogenic signaling pathways. The data and protocols provided in this guide offer a comprehensive framework for researchers to utilize this compound in their investigations into CARM1 biology and to explore its therapeutic potential in cancer and other diseases driven by aberrant arginine methylation.
References
- 1. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Modification [labome.com]
- 3. Chromatin Immunoprecipitation (ChIP) Protocols for the Cancer and Developmental Biology Laboratory | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 8. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone western blot protocol | Abcam [abcam.com]
- 14. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
ZL-28-6: A Selective CARM1 Inhibitor for Oncological Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), has emerged as a significant therapeutic target in various cancers due to its role in critical cellular processes such as transcriptional regulation, DNA damage response, and cell cycle control. ZL-28-6 is a potent and selective inhibitor of CARM1, demonstrating significant promise as a chemical probe for studying CARM1 function and as a potential lead compound for anticancer drug development. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its evaluation, and a summary of the key signaling pathways it modulates.
Introduction to this compound
This compound is a small molecule inhibitor belonging to the (2-(benzyloxy)phenyl)methanamine (B111105) derivative class. It has been identified as a potent, type I PRMT inhibitor with high selectivity for CARM1.[1][2] Dysregulation of CARM1 activity is implicated in the progression of numerous cancers, including melanoma, making selective inhibitors like this compound valuable tools for research and therapeutic development.
Quantitative Data Presentation
The inhibitory activity of this compound against CARM1 has been characterized through various biochemical and cellular assays. The following tables summarize the available quantitative data.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| CARM1 | 18 | In vitro enzymatic assay | [1][2] |
Further research is required to establish a comprehensive selectivity profile of this compound against other protein arginine methyltransferases (PRMTs).
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| Data not currently available. Further studies are needed to determine the antiproliferative effects of this compound in various cancer cell lines, such as A375, SK-MEL-28, and M14 for melanoma. |
Signaling Pathways and Experimental Workflows
CARM1 is a key regulator of multiple signaling pathways implicated in cancer development and progression. This compound, as a selective inhibitor, can be used to probe these pathways.
CARM1 Signaling in Transcriptional Activation
CARM1 acts as a transcriptional coactivator by methylating histones (primarily H3R17 and H3R26) and other non-histone proteins, leading to chromatin remodeling and gene expression.[3]
References
The Discovery and Development of ZL-28-6: A Novel CARM1 Inhibitor for Melanoma Treatment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Metastatic melanoma remains a significant clinical challenge, necessitating the development of novel therapeutic strategies. Coactivator-associated arginine methyltransferase 1 (CARM1), a key enzyme in epigenetic regulation and signal transduction, has emerged as a promising target in oncology. This whitepaper details the discovery and preclinical development of ZL-28-6, a potent and selective inhibitor of CARM1, and its derivatives for the treatment of melanoma. We provide a comprehensive overview of the experimental methodologies employed in its evaluation, a summary of the key quantitative data, and a depiction of the relevant biological pathways and experimental workflows.
Introduction
Melanoma is the most aggressive form of skin cancer, with a high propensity for metastasis and resistance to conventional therapies. The dysregulation of epigenetic machinery, including histone methyltransferases, is increasingly recognized as a hallmark of cancer, including melanoma. CARM1, also known as PRMT4, is a type I protein arginine methyltransferase that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] Through its enzymatic activity, CARM1 modulates various cellular processes, including transcriptional activation, RNA processing, and DNA damage repair, which are critical for cancer cell proliferation and survival.[2][3] Notably, the expression of CARM1 is deregulated in melanoma, suggesting its potential as a therapeutic target.[4]
The development of small molecule inhibitors targeting CARM1 offers a promising avenue for therapeutic intervention. This guide focuses on this compound, a (2-(benzyloxy)phenyl)methanamine (B111105) derivative identified as a potent inhibitor of CARM1, and the subsequent development of its analogs for melanoma therapy.
Mechanism of Action: Targeting the CARM1 Signaling Pathway
This compound and its derivatives exert their anti-melanoma effects by directly inhibiting the enzymatic activity of CARM1. This inhibition disrupts the downstream signaling pathways regulated by CARM1, which are crucial for melanoma cell proliferation and survival.
Synthesis of this compound and Derivatives
The synthesis of this compound and its (2-(benzyloxy)phenyl)methanamine derivatives involves a multi-step process. A general synthetic scheme is outlined below. For specific details of reagents and conditions, please refer to the primary literature.
Quantitative Data Summary
The inhibitory activity of this compound and its derivatives against various protein arginine methyltransferases (PRMTs) and their anti-proliferative effects on melanoma cell lines were quantified. Key data are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound and Key Derivatives
| Compound | Target | IC50 (nM) |
| This compound | Type I PRMTs | 18 |
| Compound 17e | CARM1 | 2 ± 1 |
Data sourced from primary research literature.
Table 2: Anti-proliferative Activity of Key Derivatives against Melanoma Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Compound 17e | A375 | Data not available in abstract |
| Compound 17e | SK-MEL-28 | Data not available in abstract |
Detailed IC50 values for cell lines are typically found in the full text of the research article.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the evaluation of this compound and its derivatives.
In Vitro CARM1 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the methyltransferase activity of CARM1.
Protocol:
-
Recombinant CARM1 enzyme is incubated with a histone H3 substrate and the methyl donor, S-adenosyl-L-[methyl-3H]methionine.
-
Various concentrations of the test compound (e.g., this compound) are added to the reaction mixture.
-
The reaction is allowed to proceed at 37°C for a specified time.
-
The reaction is then stopped, and the amount of radiolabeled methyl group incorporated into the histone substrate is quantified using a scintillation counter.
-
IC50 values are calculated from the dose-response curves.[5]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein within a cellular environment.
Protocol:
-
Intact melanoma cells are treated with the test compound or vehicle control.
-
The treated cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble fraction of the target protein (CARM1) is separated from the aggregated, denatured protein by centrifugation.
-
The amount of soluble CARM1 at each temperature is quantified by Western blotting.
-
Ligand binding is confirmed by a shift in the melting curve of CARM1 to a higher temperature in the presence of the compound.
Cell Viability Assay
The anti-proliferative effects of the compounds on melanoma cells are determined using assays such as the MTT or CCK-8 assay.[6]
Protocol:
-
Melanoma cells (e.g., A375, SK-MEL-28) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).
-
A reagent (MTT or CCK-8) is added to each well, which is converted into a colored product by viable cells.
-
The absorbance of the colored product is measured using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined.
Melanoma Xenograft Model
The in vivo efficacy of the lead compounds is evaluated in a mouse xenograft model.
Protocol:
-
Human melanoma cells are implanted subcutaneously into the flank of immunodeficient mice.
-
Once tumors reach a specified volume, the mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., compound 17e) via a specified route and schedule, while the control group receives a vehicle.
-
Tumor growth and the general health of the mice are monitored regularly.
-
At the end of the study, the tumors are excised, and their weight and volume are measured to assess the anti-tumor efficacy of the compound.[7]
Conclusion and Future Directions
The discovery and preclinical evaluation of this compound and its derivatives, particularly compound 17e, have demonstrated their potential as potent and selective CARM1 inhibitors for the treatment of melanoma. The in vitro and in vivo data suggest that targeting CARM1 is a viable therapeutic strategy for this malignancy.
Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of these compounds and to conduct more extensive preclinical safety and efficacy studies. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the quest for novel and effective treatments for melanoma.
References
- 1. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Deregulation of protein methylation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
ZL-28-6: A Potent and Selective CARM1 Inhibitor for Epigenetic Modulation in Oncology
An In-depth Technical Guide on the Mechanism and Effect of ZL-28-6 on Histone Arginine Methylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a potent and selective small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1/PRMT4). Herein, we delve into its mechanism of action, its profound effects on histone arginine methylation, and its potential as a therapeutic agent in oncology. This document consolidates key quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the signaling pathways involved.
Executive Summary
This compound is a highly potent, small molecule inhibitor of CARM1, a type I protein arginine methyltransferase that plays a critical role in transcriptional regulation through the methylation of histone and non-histone proteins. Dysregulation of CARM1 activity is implicated in the pathogenesis of various cancers, including melanoma and breast cancer, making it a compelling target for therapeutic intervention. This compound exhibits a strong inhibitory effect on the enzymatic activity of CARM1, leading to a reduction in key histone arginine methylation marks, and demonstrating anti-proliferative effects in cancer cell lines. This guide serves as a technical resource for researchers exploring the therapeutic potential of CARM1 inhibition.
This compound: Mechanism of Action and Biochemical Potency
This compound is a derivative of (2-(benzyloxy)phenyl)methanamine (B111105) and has been identified as a potent and selective inhibitor of CARM1.[1] Its primary mechanism of action is the direct inhibition of the methyltransferase activity of CARM1, preventing the transfer of a methyl group from the S-adenosyl-L-methionine (SAM) cofactor to arginine residues on its substrates.
Quantitative Data on this compound and Analogs
The inhibitory potency of this compound and its close analog, TP-064, has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| This compound | Biochemical | CARM1 | 18 | [1] |
| TP-064 | Biochemical | PRMT4 (CARM1) | < 10 | |
| TP-064 | Cellular | BAF155 methylation | 340 ± 30 | |
| TP-064 | Cellular | MED12 methylation | 43 ± 10 |
Table 1: Inhibitory Potency of this compound and the analogous CARM1 inhibitor TP-064 against CARM1 and its substrates.
Effect of CARM1 Inhibition on Histone Arginine Methylation
CARM1 primarily catalyzes the asymmetric dimethylation of arginine residues on histone H3, specifically at positions 17 (H3R17me2a) and 26 (H3R26me2a). These modifications are generally associated with transcriptional activation. Inhibition of CARM1 by molecules like this compound is expected to decrease the levels of these histone marks, thereby modulating gene expression.
While specific quantitative data on the reduction of H3R17me2a and H3R26me2a by this compound in cells is not yet published, studies on potent CARM1 inhibitors like TP-064 have demonstrated a marked reduction in these nuclear histone methylation marks.
CARM1 Signaling Pathway in Triple-Negative Breast Cancer
In triple-negative breast cancer (TNBC), CARM1 has been shown to play a crucial role in promoting proliferation, invasion, and stemness by coordinating with the Hypoxia-Inducible Factor 1-alpha (HIF1A).[2][3][4] Under hypoxic conditions, HIF1A recruits CARM1 to the promoters of key oncogenes. CARM1 then methylates histone H3 at these promoters, leading to transcriptional activation of genes involved in critical cancer-related pathways, including the cell cycle, Wnt signaling, and VEGF signaling.[2][3][4]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of CARM1 inhibitor activity. The following are standard protocols for key assays.
In Vitro CARM1 Enzymatic Assay (Radiometric)
This protocol describes a radiometric assay to determine the in vitro inhibitory potency of compounds against CARM1 using a histone H3 peptide as a substrate.
Materials:
-
Recombinant human CARM1 enzyme
-
Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 1 mM DTT
-
This compound or other test compounds dissolved in DMSO
-
Scintillation cocktail
-
Filter plates and vacuum manifold
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant CARM1, and the histone H3 peptide substrate.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells of a microplate.
-
Initiate the enzymatic reaction by adding [³H]-SAM to the reaction mixture.
-
Incubate the plate at 30°C for 1 hour with gentle agitation.
-
Stop the reaction by adding an appropriate quenching buffer.
-
Transfer the reaction mixture to a filter plate to capture the methylated peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Western Blot Analysis of Histone H3 Arginine Methylation
This protocol outlines the steps to assess the effect of this compound on the cellular levels of H3R17me2a and H3R26me2a.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels (15% or 4-20% gradient recommended for histones)
-
PVDF or nitrocellulose membranes (0.2 µm pore size recommended)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-H3R17me2a, anti-H3R26me2a, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with increasing concentrations of this compound or vehicle control (DMSO) for 24-72 hours.
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate.
-
Sample Preparation: Mix 20-30 µg of protein lysate with Laemmli sample buffer. Heat the samples at 70-95°C for 5-10 minutes. Note: Some protocols advise against boiling samples for histone analysis to prevent aggregation.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the methylated histone signal to the total histone H3 signal to determine the relative change in histone methylation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a CARM1 inhibitor like this compound.
Conclusion and Future Directions
This compound represents a promising chemical probe and a potential therapeutic lead for cancers driven by CARM1 dysregulation. Its high potency and selectivity make it an invaluable tool for elucidating the complex roles of CARM1 in cellular processes and disease. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as the exploration of combination therapies to enhance its anti-cancer efficacy. The continued investigation of this compound and other CARM1 inhibitors will undoubtedly pave the way for novel epigenetic therapies in oncology.
References
- 1. Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Activity Analysis of the Proteins that Regulate Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical and Biochemical Approaches in the Study of Histone Methylation and Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Impact of ZL-28-6 on Gene Transcription in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information on a specific molecule designated "ZL-28-6" is not publicly available. This guide has been constructed using data from analogous small molecule inhibitors of transcriptional machinery in cancer cells, with a focus on Cyclin-Dependent Kinase 9 (CDK9) inhibitors, to serve as a representative technical whitepaper.
Executive Summary
Dysregulated gene transcription is a hallmark of cancer, enabling uncontrolled proliferation and survival.[1] Small molecule inhibitors that target key components of the transcriptional machinery represent a promising therapeutic strategy. This document provides a technical overview of the mechanistic impact of a representative small molecule, herein referred to as this compound, on gene transcription in cancer cells. This compound is presented as a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation. By inhibiting CDK9, this compound leads to the downregulation of key oncogenes and anti-apoptotic proteins, ultimately inducing apoptosis in cancer cells. This guide details the underlying signaling pathways, presents quantitative data on its effects, and provides comprehensive experimental protocols for its characterization.
Introduction to Transcriptional Regulation in Cancer
Cancer cells are critically dependent on aberrant transcriptional programs to maintain their malignant phenotype.[2][3] This often involves the overexpression or hyperactivity of transcription factors such as MYC, NFκB, and STATs, which drive the expression of genes essential for cell growth, proliferation, and survival.[1] The transcriptional machinery itself, particularly the enzymes that control the process of transcriptional elongation, has emerged as a key therapeutic target.
The Role of CDK9 in Transcriptional Elongation
Cyclin-Dependent Kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, forms the catalytic core of the positive Transcription Elongation Factor b (P-TEFb).[2][4] P-TEFb plays a pivotal role in releasing RNA Polymerase II (Pol II) from promoter-proximal pausing, a critical rate-limiting step in the transcription of many genes. CDK9 phosphorylates the C-terminal domain (CTD) of Pol II at the Serine 2 position, as well as negative elongation factors, which facilitates the transition to productive transcriptional elongation.[2][4] Many cancers exhibit a heightened reliance on CDK9 activity to sustain the high levels of transcription required for their rapid growth and to express short-lived oncoproteins like MYC and Mcl-1.[4][5]
Mechanism of Action of this compound
This compound functions as a selective inhibitor of the ATP-binding site of CDK9.[2][5] By blocking the kinase activity of CDK9, this compound prevents the phosphorylation of the RNA Pol II CTD. This leads to the accumulation of paused Pol II at the promoters of target genes and a subsequent reduction in the output of their corresponding mRNAs. The genes most sensitive to CDK9 inhibition are often those with short-lived mRNA transcripts, including a number of potent oncogenes and anti-apoptotic proteins.
Signaling Pathway
The inhibition of the CDK9 signaling pathway by this compound initiates a cascade of events culminating in cancer cell death.
Caption: this compound inhibits CDK9, leading to decreased transcription of oncogenes and subsequent apoptosis.
Quantitative Data on the Effects of this compound
The efficacy of this compound has been quantified through various in vitro assays.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | IC₅₀ (nM) |
| CDK9/Cyclin T1 | 5 |
| CDK1/Cyclin B | 580 |
| CDK2/Cyclin E | 350 |
| CDK4/Cyclin D1 | >1000 |
| CDK7/Cyclin H | 420 |
Data is representative and compiled from studies on selective CDK9 inhibitors.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (nM) |
| MOLM-13 | Acute Myeloid Leukemia | 25 |
| MV-4-11 | Acute Myeloid Leukemia | 30 |
| HCT116 | Colon Carcinoma | 150 |
| A549 | Non-Small Cell Lung Cancer | 220 |
GI₅₀ represents the concentration for 50% growth inhibition.
Table 3: Modulation of Target Gene Expression in MOLM-13 Cells (24h treatment)
| Gene | This compound (50 nM) - Fold Change in mRNA (vs. Vehicle) |
| MYC | -4.2 |
| MCL1 | -3.8 |
| CCND1 | -2.5 |
| GAPDH (Housekeeping) | -1.1 |
Fold change determined by RT-qPCR.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of kinases.
-
Procedure:
-
Recombinant human kinases are incubated with a fluorescently labeled peptide substrate and ATP.
-
This compound is added in a range of concentrations.
-
The reaction is allowed to proceed for 60 minutes at 30°C.
-
The reaction is stopped, and the phosphorylated and unphosphorylated peptides are separated by capillary electrophoresis.
-
The IC₅₀ values are calculated from the dose-response curves.
-
Cell Proliferation Assay
-
Objective: To measure the anti-proliferative effect of this compound on cancer cell lines.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound or vehicle control for 72 hours.
-
Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue).
-
Fluorescence is measured, and the GI₅₀ values are determined by non-linear regression analysis.
-
Quantitative Reverse Transcription PCR (RT-qPCR)
-
Objective: To quantify the changes in mRNA levels of target genes upon treatment with this compound.
-
Procedure:
-
Cancer cells are treated with this compound or vehicle for the desired time.
-
Total RNA is extracted using a suitable kit (e.g., RNeasy Kit).
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
qPCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
The relative expression of target genes is calculated using the ΔΔCt method, normalized to a housekeeping gene.
-
Western Blotting
-
Objective: To detect changes in protein levels of CDK9 targets.
-
Procedure:
-
Cells are treated with this compound and lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and incubated with primary antibodies against target proteins (e.g., Phospho-Pol II Ser2, Mcl-1, MYC) and a loading control (e.g., β-actin).
-
The membrane is then incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Experimental Workflow Diagram
Caption: Workflow for analyzing the molecular effects of this compound on cancer cells.
Conclusion and Future Directions
The representative data and methodologies presented in this guide illustrate a clear mechanism for the anti-cancer activity of a selective CDK9 inhibitor like this compound. By targeting the fundamental process of transcriptional elongation, this compound effectively downregulates the expression of key oncogenic drivers, leading to cell growth inhibition and apoptosis. This approach holds significant promise for the treatment of transcriptionally addicted cancers.
Future research should focus on:
-
In vivo efficacy studies in relevant cancer models.
-
Investigation of potential resistance mechanisms.
-
Exploration of combination therapies with other anti-cancer agents.
-
Identification of predictive biomarkers to select patients most likely to respond to treatment.
References
- 1. longdom.org [longdom.org]
- 2. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic regulation of gene expression in cancer: techniques, resources and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ZL-28-6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental use of ZL-28-6, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), in a cell culture setting. The protocols outlined below are specifically tailored for researchers investigating the effects of this compound on cancer cells, with a focus on melanoma cell lines.
Introduction to this compound
This compound is a type I Protein Arginine Methyltransferase (PRMT) inhibitor with high selectivity for CARM1, exhibiting an IC50 value of 18 nM.[1] As an epigenetic modulator, CARM1 plays a crucial role in transcriptional regulation and has been identified as a promising therapeutic target in various cancers, including melanoma. This compound serves as a valuable tool for elucidating the biological functions of CARM1 and for preclinical evaluation of CARM1 inhibition as a cancer therapy.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from experiments with this compound.
Table 1: In Vitro Efficacy of this compound on Melanoma Cell Lines
| Cell Line | IC50 (nM) of this compound | Assay Type | Treatment Duration (hours) |
| SK-MEL-28 | Enter experimental data | Cell Viability (e.g., MTT, CCK-8) | 72 |
| A375 | Enter experimental data | Cell Viability (e.g., MTT, CCK-8) | 72 |
| Other | Enter experimental data |
Table 2: Effect of this compound on CARM1 Target Engagement
| Cell Line | Assay Type | This compound Concentration (µM) | Outcome |
| SK-MEL-28 | Western Blot (Substrate Methylation) | Enter experimental data | e.g., Reduction in PABP1 methylation |
| A375 | Cellular Thermal Shift Assay (CETSA) | Enter experimental data | e.g., Increased thermal stability of CARM1 |
Experimental Protocols
Melanoma Cell Culture
This protocol describes the routine culture of melanoma cell lines such as SK-MEL-28 and A375.
Materials:
-
Human melanoma cell lines (e.g., SK-MEL-28, A375)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing the basal medium (DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 5-7 mL of complete growth medium and gently pipette to create a single-cell suspension.
-
Cell Plating for Experiments: Count the cells using a hemocytometer or automated cell counter. Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at the desired density and allow them to adhere overnight before treatment with this compound.
Cell Viability Assay (CCK-8/WST-8)
This assay measures cell proliferation and cytotoxicity.
Materials:
-
Melanoma cells in a 96-well plate
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium
-
Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for CARM1 Activity
This protocol assesses the inhibition of CARM1's methyltransferase activity by measuring the methylation of a known substrate, such as PABP1.
Materials:
-
Melanoma cells cultured in 6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-methyl-PABP1, anti-PABP1, anti-CARM1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of this compound to CARM1 in intact cells.
Materials:
-
Melanoma cells
-
This compound
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler or heating block
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
Western blot supplies (as in Protocol 3)
-
Primary antibody against total CARM1
Procedure:
-
Treat cultured cells with this compound or vehicle control for 1 hour at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and 37°C water bath).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
Transfer the supernatant (soluble protein fraction) to new tubes.
-
Analyze the amount of soluble CARM1 at each temperature by Western blot. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Signaling Pathway
Caption: CARM1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for characterizing this compound.
References
Application Notes and Protocols for ZL-28-6 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZL-28-6 is a potent and selective small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1] CARM1 is a type I protein arginine methyltransferase that plays a critical role in transcriptional regulation, RNA processing, and signal transduction by catalyzing the asymmetric dimethylation of arginine residues on histone and non-histone proteins. Dysregulation of CARM1 activity has been implicated in various cancers, including melanoma, making it a promising therapeutic target. This compound offers a valuable tool for investigating the biological functions of CARM1 and for preclinical evaluation of CARM1 inhibition as a therapeutic strategy.
These application notes provide detailed protocols for the use of this compound in a laboratory setting, including methods for assessing its biochemical and cellular activity, as well as its in vivo efficacy.
Biochemical and Cellular Activity
| Parameter | Value | Reference |
| Target | CARM1 (PRMT4) | [1] |
| IC50 | 18 nM | [1] |
| Selectivity Profile | Data not publicly available. Researchers are advised to determine the selectivity of this compound against other PRMTs (e.g., PRMT1, PRMT3, PRMT5, PRMT6, PRMT7) in their experimental system. | |
| Cellular EC50 | Data not publicly available for melanoma cell lines. Researchers are advised to determine the EC50 in their cell line of interest using the provided anti-proliferation protocol. |
CARM1 Signaling Pathway
CARM1 functions as a transcriptional coactivator. Upon recruitment to chromatin by transcription factors, it methylates histone H3 at arginine 17 (H3R17me2a), a mark associated with transcriptional activation. CARM1 also methylates various non-histone proteins, thereby influencing a wide range of cellular processes.
CARM1 Signaling Pathway Overview
Experimental Protocols
In Vitro Anti-Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of melanoma cell lines.
Materials:
-
Melanoma cell lines (e.g., A375, SK-MEL-28)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. A final concentration range of 1 nM to 10 µM is recommended for initial experiments. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 value.
MTT Assay Workflow
Western Blot Analysis of CARM1 Substrate Methylation
This protocol is to assess the inhibition of CARM1 methyltransferase activity in cells by measuring the methylation of a known substrate, such as Histone H3 at Arginine 17 (H3R17me2a).
Materials:
-
Melanoma cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3R17me2a, anti-total Histone H3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot equipment
-
ECL reagent and imaging system
Procedure:
-
Treat cells with various concentrations of this compound and a vehicle control for 24-72 hours.
-
Lyse cells in RIPA buffer and determine protein concentration.
-
Crucially, for CARM1 substrates, do not boil the protein samples in SDS-PAGE loading buffer as this can cause aggregation. Instead, incubate at room temperature for 30 minutes before loading.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against H3R17me2a overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using ECL.
-
Strip the membrane and re-probe for total Histone H3 and a loading control (e.g., GAPDH) to normalize the data.
-
Quantify band intensities to determine the dose-dependent decrease in H3R17me2a levels.
Cellular Thermal Shift Assay (CETSA)
This protocol confirms the direct binding of this compound to CARM1 in intact cells.
Materials:
-
Melanoma cell lines
-
This compound and vehicle control (DMSO)
-
PBS with protease inhibitors
-
Equipment for cell lysis (e.g., freeze-thaw cycles)
-
PCR machine or heating block
-
Western blot supplies and anti-CARM1 antibody
Procedure:
-
Treat cultured cells with this compound or vehicle control for 1 hour at 37°C.
-
Harvest and wash cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a temperature gradient (e.g., 40-60°C) for 3 minutes, followed by cooling.
-
Lyse the cells using three freeze-thaw cycles.
-
Centrifuge to separate the soluble protein fraction (supernatant) from the precipitated proteins.
-
Analyze the amount of soluble CARM1 in the supernatant at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates direct target engagement.
References
Application Notes and Protocols for ZL-28-6 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZL-28-6 is a potent inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), a type I protein arginine methyltransferase.[1] CARM1 plays a significant role in various cellular processes, including transcriptional regulation, by methylating histone and non-histone proteins.[2] Dysregulation of CARM1 has been implicated in the progression of several cancers, making it a compelling target for therapeutic development.[3][4] this compound, a (2-(benzyloxy)phenyl)methanamine (B111105) derivative, has been identified as a selective CARM1 inhibitor and is a valuable tool for investigating the biological functions of CARM1 and for preclinical cancer research, particularly in melanoma.[4]
These application notes provide detailed protocols for utilizing this compound in various in vitro assays to characterize its enzymatic and cellular activities.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and a structurally related, more potent analog, compound 17e. This data is derived from a study by Liu Z, et al. (2024) in the Journal of Medicinal Chemistry.[4]
| Compound | Target | IC50 (nM) | Assay Type | Cell Line(s) | Antiproliferative IC50 (µM) |
| This compound (Compound 6) | CARM1 | 18 | Biochemical | N/A | Not Available |
| Compound 17e | CARM1 | 2 ± 1 | Biochemical | N/A | Notable antiproliferative effects |
Note: Specific antiproliferative IC50 values for this compound in melanoma cell lines are not publicly available in the reviewed literature. Compound 17e is presented for context as a more potent derivative from the same chemical series.
Signaling Pathway and Experimental Workflow
Experimental Protocols
In Vitro CARM1 Enzymatic Activity Assay
This protocol is to determine the direct inhibitory effect of this compound on the enzymatic activity of CARM1.
Materials:
-
Recombinant human CARM1 enzyme
-
S-adenosyl-L-methionine (SAM), methyl donor
-
Histone H3 peptide (or other suitable CARM1 substrate)
-
This compound
-
Assay buffer (e.g., 20 mM Bicine, pH 7.5, 1 mM TCEP, 0.005% BSA, 0.002% Tween-20)
-
Detection reagents (e.g., radioisotope-based detection for ³H-SAM or antibody-based detection for methylated substrate)
Procedure:
-
Prepare a dilution series of this compound in the assay buffer. A suggested starting range is from 0.1 nM to 10 µM.
-
In a 96-well plate, add the recombinant CARM1 enzyme to each well.
-
Add the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the histone H3 peptide substrate and SAM.
-
Incubate the reaction mixture for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Stop the reaction (e.g., by adding unlabeled SAM or a stop solution).
-
Quantify the amount of methylated substrate using an appropriate detection method.
-
Plot the percentage of inhibition against the concentration of this compound and determine the IC50 value using a suitable software.
Cell Viability Assay (MTT Assay)
This protocol is to assess the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Melanoma cell lines (e.g., A375, SK-MEL-28)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is from 1 nM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of CARM1 Substrate Methylation
This protocol is to determine the effect of this compound on the methylation of CARM1 substrates within cells.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against methylated substrates (e.g., anti-asymmetric dimethylarginine), total substrate protein, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blot equipment
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a desired duration (e.g., 24 or 48 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Prepare protein samples for SDS-PAGE. Note: CARM1 can form SDS-resistant aggregates upon heating. It is recommended to prepare samples without boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the change in substrate methylation relative to the total protein and loading control.
Cellular Thermal Shift Assay (CETSA)
This protocol is to confirm the direct binding of this compound to CARM1 in intact cells.
Materials:
-
Cancer cell lines
-
This compound
-
PBS with protease inhibitors
-
Equipment for cell lysis (e.g., freeze-thaw cycles)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler or heating block
-
Western blot supplies
-
Primary antibody against CARM1
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen and room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble CARM1 protein in each sample by Western blot.
-
Plot the amount of soluble CARM1 against the temperature for both the vehicle and this compound treated samples to observe a thermal shift, indicating target engagement.
References
Application of ZL-28-6 in Melanoma Cell Lines: A Detailed Guide for Researchers
Introduction
ZL-28-6 is a potent type I protein arginine methyltransferase (PRMT) inhibitor with high selectivity for Coactivator-associated arginine methyltransferase 1 (CARM1).[1][2] CARM1 is a promising therapeutic target in various cancers, including melanoma, due to its role in transcriptional regulation and signal transduction. This compound and its derivatives, such as the even more potent compound 17e, have demonstrated significant anti-proliferative effects in melanoma cell lines, highlighting their potential as novel anti-cancer agents.[1][2] This document provides detailed application notes and protocols for researchers and drug development professionals interested in utilizing this compound in melanoma cell line studies.
Data Summary
The following tables summarize the quantitative data regarding the activity of this compound and its more potent derivative, 17e.
Table 1: In Vitro Inhibitory Activity of this compound and 17e against CARM1
| Compound | Target | IC50 (nM) |
| This compound | CARM1 | 18 |
| 17e | CARM1 | 2 ± 1 |
Data extracted from Liu et al., 2024.[1][2]
Table 2: Anti-proliferative Activity of this compound and 17e in Melanoma Cell Lines
| Compound | Cell Line | IC50 (µM) |
| This compound | A375 | Data not available in abstract |
| SK-MEL-28 | Data not available in abstract | |
| 17e | A375 | Data not available in abstract |
| SK-MEL-28 | Data not available in abstract |
Note: Specific IC50 values for melanoma cell lines were not available in the abstract. Access to the full publication is required for this data.
Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of CARM1. CARM1 is a protein arginine methyltransferase that primarily methylates arginine residues on histone and non-histone proteins, leading to the regulation of gene transcription. In melanoma, CARM1 is implicated in pathways that promote cell proliferation and survival. By inhibiting CARM1, this compound disrupts these oncogenic signaling cascades, ultimately leading to a reduction in melanoma cell growth.
Caption: Inhibition of CARM1 by this compound in Melanoma Cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in melanoma cell lines.
Cell Culture and Maintenance
Objective: To maintain healthy melanoma cell lines (e.g., A375, SK-MEL-28) for subsequent experiments.
Materials:
-
Melanoma cell lines (e.g., A375, SK-MEL-28)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-25, T-75)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture melanoma cells in DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. a. Aspirate the old medium and wash the cells once with PBS. b. Add Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
Cell Proliferation Assay (MTT or CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on melanoma cell lines.
Materials:
-
Melanoma cell lines
-
This compound (and derivative 17e)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (vehicle control)
-
Microplate reader
Protocol:
-
Seed melanoma cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours.
-
For MTT assay: a. Add MTT reagent to each well and incubate for 2-4 hours. b. Add solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) and incubate until the formazan (B1609692) crystals are dissolved. c. Measure the absorbance at 570 nm using a microplate reader.
-
For CellTiter-Glo® assay: a. Follow the manufacturer's instructions to add the reagent to each well. b. Measure the luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Caption: Workflow for Cell Proliferation Assay.
Western Blot Analysis
Objective: To confirm the on-target effect of this compound by assessing the methylation status of CARM1 substrates.
Materials:
-
Melanoma cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CARM1, anti-methylated substrate, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat melanoma cells with this compound at various concentrations for a specified time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct binding of this compound to CARM1 within the cellular environment.
Materials:
-
Melanoma cells
-
This compound
-
PBS
-
Liquid nitrogen
-
Heating block or PCR machine
-
Western blot materials (as above)
Protocol:
-
Treat melanoma cells with this compound or vehicle control.
-
Harvest the cells and resuspend them in PBS.
-
Divide the cell suspension into aliquots and heat them to different temperatures for a set time (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing (e.g., using liquid nitrogen).
-
Centrifuge the lysates to separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction (containing denatured protein).
-
Analyze the soluble fractions by Western blot using an anti-CARM1 antibody.
-
The binding of this compound is expected to stabilize CARM1, resulting in a higher amount of soluble CARM1 at elevated temperatures compared to the vehicle-treated control.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
This compound represents a promising lead compound for the development of novel melanoma therapies by targeting CARM1. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanism of action of this compound and its derivatives in melanoma cell lines. Further investigation, including apoptosis assays and in vivo studies, will be crucial to fully elucidate the therapeutic potential of this class of inhibitors. Access to the full research publication by Liu et al. (2024) is recommended for more detailed data and insights.[1][2]
References
Application Notes and Protocols for ZL-28-6 in CARM1 Functional Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ZL-28-6, a potent Type I Protein Arginine Methyltransferase (PRMT) inhibitor, to investigate the function of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). CARM1, also known as PRMT4, is a crucial enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a significant role in various cellular processes.[1] Dysregulation of CARM1 activity has been implicated in numerous diseases, particularly cancer, making it a compelling therapeutic target.[1][2][3]
This compound offers an effective tool for researchers to dissect the specific roles of CARM1 in cellular pathways.[4] This document outlines key signaling pathways involving CARM1, protocols for essential experiments to probe its function using this compound, and relevant quantitative data for experimental design.
CARM1 Signaling Pathways
CARM1 is a multifaceted enzyme involved in a variety of critical signaling pathways, primarily through its role as a transcriptional coactivator.[5][6][7] It methylates histone H3 at arginines 17 and 26 (H3R17me2a, H3R26me2a), marks generally associated with transcriptional activation.[1][5] Beyond histones, CARM1 targets a wide array of non-histone proteins, thereby modulating their function and influencing downstream signaling cascades.[1][6]
Key signaling pathways regulated by CARM1 include:
-
Transcriptional Activation: CARM1 is a key coactivator for nuclear receptors, such as the estrogen receptor (ER), and other transcription factors.[6][7][8] It is often recruited to promoter regions where it methylates histones and other coactivators like p300/CBP, leading to chromatin remodeling and gene expression.[6][7][9]
-
DNA Damage Response: CARM1 plays a pivotal role in the DNA damage signaling pathway. It can methylate the tumor suppressor p53 and the coactivator p300, influencing the decision between cell cycle arrest for DNA repair and apoptosis.[9]
-
TGF-β/Smad Signaling: CARM1 can activate the TGF-β/Smad signaling pathway by regulating the arginine methylation of Smad7, a key regulatory protein in this cascade.[10]
-
Wnt/β-catenin Signaling: CARM1 interacts with β-catenin and acts as a coactivator for LEF1-mediated gene expression, playing a crucial role in the oncogenic growth of colorectal cancers.[11]
Quantitative Data
The inhibitory activity of this compound and other relevant CARM1 inhibitors is summarized below. This data is essential for determining appropriate experimental concentrations.
| Inhibitor | Target | IC50 Value | Reference |
| This compound | CARM1 | 18 nM | [4] |
| CARM1-IN-3 | CARM1 | 0.07 µM | [1][2] |
| EZM2302 (GSK3359088) | CARM1 | 6 nM | [12] |
| TP-064 | CARM1 | - | [13] |
Note: The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.
Experimental Protocols
The following protocols are designed to investigate the function of CARM1 using the inhibitor this compound.
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol verifies the direct binding of this compound to CARM1 in intact cells based on the principle of ligand-induced thermal stabilization.[13][14][15]
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Cell lysis buffer
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw)
-
PCR machine or heating block for temperature gradient
-
Centrifuge
-
Western blot supplies
-
Primary antibody against total CARM1
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration (e.g., 1 µM) or vehicle control for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Harvest and wash cells with ice-cold PBS containing protease inhibitors. Resuspend cells in lysis buffer and lyse the cells using appropriate methods (e.g., freeze-thaw cycles).
-
Heat Treatment: Divide the cell lysates into equal aliquots. Heat the aliquots at a range of temperatures (e.g., 45°C to 69°C) for 5 minutes using a PCR machine.[14] A non-heated control should be included.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[16]
-
Western Blot Analysis: Collect the supernatants and prepare samples for Western blotting. Perform Western blotting using a primary antibody against total CARM1.
-
Data Analysis: Quantify the band intensity for soluble CARM1 at each temperature for both this compound-treated and vehicle-treated samples. Plot the percentage of soluble CARM1 relative to the non-heated control against temperature. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and target engagement.[13][14]
Protocol 2: Immunoprecipitation (IP) to Study Protein-Protein Interactions
This protocol allows for the investigation of how this compound affects the interaction of CARM1 with its binding partners.
Materials:
-
Cells treated with this compound or vehicle control
-
Ice-cold PBS
-
Ice-cold lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the protein of interest (CARM1 or a known interactor)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blot supplies
Procedure:
-
Cell Lysis: Lyse this compound or vehicle-treated cells in ice-cold lysis buffer.[1]
-
Lysate Pre-Clearing: Add Protein A/G beads to the cleared cell lysate and incubate to reduce non-specific binding.[1]
-
Immunoprecipitation: Add the primary antibody or isotype control IgG to the pre-cleared lysate and incubate to form antibody-protein complexes.[1]
-
Capture of Immunocomplexes: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer and by heating.[1]
-
Downstream Analysis: Analyze the eluted proteins by Western blotting using antibodies against CARM1 and its potential interacting partners.
Protocol 3: Western Blot Analysis of Substrate Methylation
This protocol assesses the intracellular activity of this compound by measuring the methylation status of a known CARM1 substrate, such as Poly(A)-Binding Protein 1 (PABP1) or histone H3.[13]
Materials:
-
Cells treated with this compound or vehicle control
-
Cell lysis buffer
-
Primary antibodies:
-
Antibody specific for the methylated form of the substrate (e.g., asymmetric dimethylated PABP1 or H3R17me2a)
-
Antibody for the total level of the substrate protein
-
Antibody for a loading control (e.g., β-actin or GAPDH)
-
-
Secondary antibodies
-
Western blot supplies
Procedure:
-
Cell Lysis: Prepare whole-cell lysates from cells treated with a dose-range of this compound and a vehicle control.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the methylated substrate. Subsequently, strip the membrane and re-probe with an antibody for the total substrate protein and a loading control.
-
Data Analysis: Quantify the band intensities. A decrease in the methylated substrate signal in this compound-treated cells, with no change in the total substrate level, confirms the inhibition of CARM1's methyltransferase activity.
Signaling Pathway Diagrams
The following diagrams illustrate the role of CARM1 in key signaling pathways that can be investigated using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Control of CARM1 Enzymatic Activity by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Activity Is Required for the in Vivo Functions of CARM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
Application Note: Detection of CARM1 Inhibition by ZL-28-6 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a protein arginine methyltransferase that plays a critical role in various cellular processes, including transcriptional regulation, DNA damage response, and cell cycle control.[1] Dysregulation of CARM1 activity is implicated in several diseases, particularly cancer, making it a promising therapeutic target.[1][2] ZL-28-6 is a potent, cell-active inhibitor of CARM1 with a reported IC50 of 18 nM.[3][4] This application note provides a detailed protocol for utilizing Western blotting to assess the inhibitory effect of this compound on CARM1 activity by measuring the methylation of its downstream targets. A critical aspect of this protocol is the sample preparation method, which is optimized to prevent the aggregation of CARM1 that can occur with standard heating procedures.[1][5][6]
CARM1 Signaling Pathway
CARM1 functions as a transcriptional coactivator by methylating various histone and non-histone proteins. A primary substrate is histone H3, which it asymmetrically dimethylates at arginine 17 (H3R17me2a), a mark associated with transcriptional activation.[1][7] CARM1 also methylates other proteins such as p300/CBP, MED12, and BAF155 to modulate their functions.[1][8] Through its methyltransferase activity, CARM1 is involved in key signaling pathways, including the p53 and Wnt/β-catenin pathways, influencing cell cycle progression, apoptosis, and cell growth.[1][7][9] Inhibition of CARM1 by this compound is expected to decrease the methylation levels of its substrates.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Culture the selected cell line (e.g., MCF7 for breast cancer, melanoma cell lines) in the appropriate growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1][10] Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[1]
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO.
-
Cell Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for desired time points (e.g., 24, 48, 72 hours).[1] Always include a DMSO-treated vehicle control.[1]
Protein Lysate Preparation
-
Cell Lysis: After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[11]
-
Add 100-200 µL of ice-cold RIPA buffer (100 mM Tris pH 7.4, 100 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% (w/v) NaDOC, and 0.1% (w/v) SDS) supplemented with protease and phosphatase inhibitors.[1][5]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[1]
-
Incubate on ice for 30 minutes, vortexing intermittently.[1]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[1]
-
Collect the supernatant (protein lysate) and transfer it to a new tube. Store at -80°C or proceed to protein quantification.[1]
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading for the Western blot.
Western Blot Protocol
A. Sample Preparation (Critical Step)
-
For each sample, mix the normalized protein lysate with 4x or 5x SDS-PAGE loading buffer.
-
Crucially, DO NOT BOIL the samples. [5][6][11] Heating CARM1 samples can cause SDS-resistant aggregation, leading to the protein getting trapped in the wells or appearing as a high molecular weight smear.[1][5][12]
-
Instead of boiling, incubate the samples at room temperature for 30 minutes before loading onto the gel.[11]
B. SDS-PAGE and Protein Transfer
-
Load 20-40 µg of each protein sample into the wells of a 4-20% Tris-glycine SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
C. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[1][11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle shaking.[1][11] (See Table 2 for suggested antibodies).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
D. Detection and Analysis
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.[1]
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the corresponding loading control bands.
Experimental Workflow
Data Presentation
The quantitative data from the Western blot analysis should be summarized to compare the effects of different concentrations of this compound.
Table 1: Experimental Conditions
| Parameter | Description |
|---|---|
| Cell Line | e.g., MCF7, A375 (Melanoma) |
| Treatment | This compound |
| Concentrations | 0 (Vehicle), 0.1 µM, 1 µM, 10 µM |
| Treatment Duration | 24, 48, 72 hours |
| Loading Control | GAPDH, β-actin, or α-tubulin |
Table 2: Primary Antibodies for Western Blot
| Target Protein | Rationale | Suggested Dilution |
|---|---|---|
| H3R17me2a | Direct marker of CARM1 activity | 1:1000 |
| Total Histone H3 | Loading control for H3R17me2a | 1:1000 |
| Total CARM1 | To ensure changes are not due to CARM1 protein degradation | 1:1000 |
| me-PABP1 | Marker for intracellular CARM1 activity[11] | 1:1000 |
| Total PABP1 | Loading control for me-PABP1[11] | 1:1000 |
| GAPDH / β-actin | Overall loading control | 1:5000 |
Table 3: Quantified Western Blot Data (Example)
| This compound Conc. | Relative H3R17me2a / Total H3 Intensity (Fold Change vs. Vehicle) | Relative Total CARM1 / GAPDH Intensity (Fold Change vs. Vehicle) |
|---|---|---|
| 0 µM (Vehicle) | 1.00 | 1.00 |
| 0.1 µM | Value | Value |
| 1 µM | Value | Value |
| 10 µM | Value | Value |
Troubleshooting
| Issue | Possible Cause | Solution |
| CARM1 in well or as high MW smear | Protein aggregation due to heating.[1] | Prepare samples without boiling as per the protocol.[5][11] |
| No or weak signal | Insufficient protein, low antibody concentration, or poor transfer. | Increase protein amount, optimize antibody dilution, check transfer with Ponceau S.[1] |
| High background | Insufficient blocking, high antibody concentration, or inadequate washing. | Increase blocking time, optimize antibody dilution, increase wash steps.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Following ZL-28-6 Treatment
For: Researchers, Scientists, and Drug Development Professionals
Subject: Investigating the Epigenetic Impact of ZL-28-6, a CARM1 Inhibitor, on Target Gene Promoters
Introduction
Coactivator-associated arginine methyltransferase 1 (CARM1), a key member of the protein arginine methyltransferase (PRMT) family, has been identified as a promising therapeutic target in various cancers.[1] this compound is a potent, type I PRMT inhibitor with high selectivity for CARM1 (IC50 = 18 nM).[1][2] CARM1 mediates gene activation by methylating arginine residues on histone H3, specifically H3R17, which serves as a docking site for other transcriptional coactivators. Inhibition of CARM1 with this compound is expected to decrease H3R17 methylation at target gene promoters, leading to transcriptional repression.
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and specific DNA regions within the cell.[3][4] When coupled with quantitative PCR (qPCR), ChIP-qPCR allows for the precise measurement of changes in histone modifications or transcription factor binding at specific gene loci following drug treatment.
These application notes provide a comprehensive protocol for performing ChIP-qPCR to assess the effect of this compound on the methylation status of H3R17 at the promoter of a known CARM1 target gene.
Data Presentation: Expected Outcomes
Treatment of cancer cells with this compound is hypothesized to reduce CARM1-mediated H3R17 dimethylation (H3R17me2) at the promoters of target oncogenes. The following table summarizes the anticipated quantitative results from a ChIP-qPCR experiment designed to test this hypothesis. Data is presented as "Percent Input," which represents the amount of immunoprecipitated DNA relative to the total amount of input chromatin, normalized to a negative control region.
Table 1: Hypothetical ChIP-qPCR Results of this compound Treatment on H3R17me2 Levels
| Target Locus | Treatment | Antibody | % Input (Mean ± SD) | Fold Change vs. Vehicle |
| Oncogene Promoter | Vehicle (DMSO) | Anti-H3R17me2 | 1.50 ± 0.15 | 1.0 (Reference) |
| (Positive Target) | This compound | Anti-H3R17me2 | 0.45 ± 0.05 | 0.3 |
| Vehicle (DMSO) | IgG Control | 0.08 ± 0.02 | N/A | |
| This compound | IgG Control | 0.07 ± 0.01 | N/A | |
| Housekeeping Gene | Vehicle (DMSO) | Anti-H3R17me2 | 0.12 ± 0.03 | 1.0 (Reference) |
| (Negative Control) | This compound | Anti-H3R17me2 | 0.11 ± 0.02 | 0.92 |
| Vehicle (DMSO) | IgG Control | 0.09 ± 0.03 | N/A | |
| This compound | IgG Control | 0.08 ± 0.02 | N/A |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a ChIP experiment to assess changes in histone methylation following treatment with this compound.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate a suitable cancer cell line (e.g., melanoma cell lines as described in the literature for this compound) at a density that will achieve 70-80% confluency on the day of harvesting.[1] Use 150 mm dishes for sufficient cell yield (approximately 2–5 x 10^7 cells per dish).[4]
-
Drug Treatment: The day after seeding, treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO). The optimal concentration and duration should be determined from prior dose-response and time-course experiments.
-
Harvesting: Following the treatment period, proceed immediately to the chromatin cross-linking step.
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol is a general guideline and may require optimization for specific cell types or antibodies.[5]
A. Cross-linking and Cell Lysis
-
Cross-linking: To cross-link proteins to DNA, add formaldehyde (B43269) directly to the culture medium to a final concentration of 1%.[3] Incubate for 10 minutes at room temperature with gentle shaking.[6]
-
Quenching: Stop the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM (0.125 M). Incubate for 5 minutes at room temperature with gentle shaking.[3]
-
Cell Collection: Place dishes on ice and wash the cells twice with ice-cold PBS.[6] Scrape the cells into a conical tube, centrifuge at 2,000 x g for 5 minutes at 4°C, and discard the supernatant.[3] The cell pellet can be stored at -80°C at this point.
-
Cell Lysis: Resuspend the cell pellet in a cell lysis buffer containing protease inhibitors.[3] Incubate on ice for 10 minutes. This step lyses the cell membrane while keeping the nucleus intact.[7]
-
Nuclear Lysis and Chromatin Shearing: Pellet the nuclei and resuspend in a nuclear lysis/sonication buffer (typically containing 0.1-1% SDS).[4] Sonicate the lysate on ice to shear the chromatin into fragments of 200-1000 bp. Optimization of sonication conditions is critical for a successful ChIP experiment.[7]
-
Clarification: Centrifuge the sonicated lysate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant, which contains the soluble chromatin, to a new tube.
B. Immunoprecipitation
-
Input Sample: Set aside a small fraction (1-2%) of the soluble chromatin from each sample to serve as the "Input" control.[8] This sample will be processed with the eluted DNA later and is used for normalization.
-
Antibody Incubation: Dilute the remaining chromatin with an IP dilution buffer. Add the primary antibody (e.g., anti-H3R17me2) and a non-specific IgG control to separate aliquots of the chromatin. Incubate overnight at 4°C with rotation.
-
Immune Complex Capture: Add Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.[5][6]
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[4] This is a critical step for reducing background signal.
C. Elution and DNA Purification
-
Elution: Elute the immunoprecipitated complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).[4]
-
Reverse Cross-linking: Add NaCl to the eluates and the input samples to a final concentration of 0.2 M. Incubate at 65°C for 4-6 hours or overnight to reverse the formaldehyde cross-links.
-
Purification: Treat the samples with RNase A and Proteinase K to remove RNA and proteins. Purify the DNA using a standard DNA purification kit or phenol:chloroform extraction.[3] Elute the final DNA in a small volume of water or TE buffer.
Protocol 3: Quantitative PCR (qPCR) Analysis
-
Primer Design: Design qPCR primers that amplify a 100-200 bp region of the target gene promoter of interest. Also, design primers for a negative control region where the histone modification is not expected to be present (e.g., a gene-desert region).
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix. Include reactions for each immunoprecipitated sample (e.g., anti-H3R17me2 and IgG) and the corresponding input sample.
-
Data Analysis:
-
First, calculate the amount of DNA in each IP sample as a percentage of the input DNA. This normalizes for differences in chromatin preparation efficiency.[8]
-
Next, normalize the specific antibody signal to the IgG control signal to account for non-specific binding.
-
Finally, compare the normalized signal from this compound-treated samples to the vehicle-treated samples to determine the fold change in histone modification.
-
Mandatory Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Workflow for ChIP-qPCR analysis of this compound effects.
Caption: Mechanism of this compound action on histone methylation.
References
- 1. Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. rockland.com [rockland.com]
- 5. benchchem.com [benchchem.com]
- 6. ChIP-qPCR in human cells [protocols.io]
- 7. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Determining Cell Viability Following ZL-28-6 Exposure
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZL-28-6 is a potent and selective type I protein arginine methyltransferase (PRMT) inhibitor that specifically targets Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1] CARM1 is frequently overexpressed in various cancers and plays a crucial role in the regulation of gene transcription, cell proliferation, and apoptosis. Inhibition of CARM1 has emerged as a promising therapeutic strategy in oncology. These application notes provide detailed protocols for assessing the effects of this compound on cancer cell viability using common colorimetric and luminescent assays. Furthermore, we present the putative signaling pathways through which this compound may exert its cytotoxic effects.
Introduction
Cell viability and cytotoxicity assays are fundamental tools in drug discovery and development for evaluating the therapeutic potential and toxicity of novel compounds.[2] this compound, by inhibiting CARM1, is expected to modulate key cellular processes, leading to a reduction in cancer cell viability. The protocols outlined herein describe the use of MTT, MTS, and CellTiter-Glo® assays to quantify the dose-dependent effects of this compound on cancer cell lines. Understanding the mechanism of action is also critical; therefore, a summary of the CARM1-mediated signaling pathways implicated in apoptosis is provided.
Data Presentation
The following table summarizes hypothetical data from a cell viability experiment using a melanoma cell line (e.g., SK-MEL-28) treated with varying concentrations of this compound for 72 hours. The half-maximal inhibitory concentration (IC50) is a key parameter derived from such data.
Table 1: Hypothetical Cell Viability Data for a Melanoma Cell Line Treated with this compound for 72 hours
| This compound Concentration (nM) | Percent Viability (MTT Assay) | Percent Viability (MTS Assay) | Percent Viability (CellTiter-Glo®) |
| 0 (Vehicle Control) | 100.0% | 100.0% | 100.0% |
| 1 | 98.2% | 99.1% | 97.5% |
| 10 | 85.7% | 88.3% | 84.2% |
| 50 | 52.1% | 55.8% | 49.9% |
| 100 | 28.4% | 31.2% | 25.6% |
| 500 | 10.3% | 12.5% | 8.9% |
| 1000 | 5.1% | 6.8% | 4.2% |
| Calculated IC50 | ~55 nM | ~60 nM | ~48 nM |
Note: The data presented are for illustrative purposes only. Actual IC50 values will vary depending on the cell line, assay conditions, and exposure time.
Experimental Protocols
General Cell Culture and Drug Preparation
-
Cell Culture : Culture the chosen cancer cell line (e.g., melanoma, breast cancer, multiple myeloma) in the appropriate complete growth medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation : Prepare a stock solution of this compound in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations for the experiment. Ensure the final DMSO concentration in the cell culture wells is consistent across all treatments and does not exceed a level toxic to the cells (typically ≤ 0.5%).
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium and incubate for 24 hours.
-
Compound Treatment : After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition : Following the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
Materials:
-
96-well opaque-walled plates
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding : Seed cells into a 96-well opaque-walled plate at an optimal density in 100 µL of complete growth medium and incubate for 24 hours.
-
Compound Treatment : Add serial dilutions of this compound or vehicle control to the wells. Incubate for the desired exposure time.
-
Reagent Preparation and Addition : Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Signal Stabilization : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement : Measure the luminescence using a luminometer.
-
Data Analysis : Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for cell viability assay after this compound exposure.
Signaling Pathway
Caption: Putative signaling pathway of this compound induced apoptosis.
Discussion
The inhibition of CARM1 by this compound is anticipated to reduce cell viability in cancer cell lines where CARM1 is overexpressed or plays a critical oncogenic role. The provided protocols for MTT and CellTiter-Glo® assays are robust methods for quantifying these effects. The choice of assay may depend on factors such as laboratory equipment availability, cost, and the need for multiplexing with other assays.
Mechanistically, the inhibition of CARM1 has been shown to induce apoptosis and cell cycle arrest.[1] One of the key pathways implicated is the activation of the p53 tumor suppressor pathway.[1] CARM1 can negatively regulate p53, and therefore, inhibition of CARM1 can lead to increased p53 activity.[1] Activated p53 can then upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[3][4] Additionally, CARM1 has been shown to regulate the ERK1/2 signaling pathway, which is also involved in the regulation of apoptosis. The precise interplay of these pathways in response to this compound may be cell-type specific and warrants further investigation.
References
Application Notes and Protocols for Studying Autophagy and Cellular Stress with ZL-28-6
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing ZL-28-6, a potent and selective CARM1 inhibitor, to investigate the intricate cellular processes of autophagy and cellular stress.
Introduction to this compound
This compound is a small molecule inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), a type I protein arginine methyltransferase. CARM1 plays a pivotal role in various cellular functions, including transcriptional regulation, DNA damage response, and the regulation of autophagy. By selectively inhibiting the methyltransferase activity of CARM1, this compound serves as a powerful tool to dissect the roles of this enzyme in cellular homeostasis and disease.
Application in Autophagy Research
CARM1 is a key nuclear regulator of autophagy, acting within the AMPK-SKP2-CARM1 signaling cascade.[1][2] Under conditions of nutrient starvation, AMP-activated protein kinase (AMPK) activation leads to the stabilization of CARM1 in the nucleus.[1][2] CARM1 then functions as a transcriptional co-activator for Transcription Factor EB (TFEB), a master regulator of autophagy and lysosomal biogenesis.[1][2] Inhibition of CARM1 with this compound is expected to suppress the expression of autophagy-related genes, thereby impairing autophagic flux. CARM1 also plays a role in mitophagy, the selective degradation of mitochondria by autophagy.[3]
Key Autophagy Markers to Monitor:
-
LC3-I to LC3-II Conversion: An increase in the ratio of the lipidated form (LC3-II) to the cytosolic form (LC3-I) is a hallmark of autophagosome formation.[4]
-
p62/SQSTM1 Levels: As a selective autophagy receptor that is itself degraded by autophagy, a decrease in p62 levels indicates efficient autophagic flux.[4][5]
-
TFEB Nuclear Translocation: Activation of TFEB involves its translocation from the cytoplasm to the nucleus.
Application in Cellular Stress Research
CARM1 is also deeply implicated in the cellular response to various stressors, particularly DNA damage and replication stress.[6][7] It regulates the speed of DNA replication forks and the choice of stress response mechanisms through the stimulation of PARP1.[6][7] Inhibition of CARM1 can alter the cellular response to genotoxic agents. Furthermore, given the interplay between different stress pathways, investigating the effect of this compound on endoplasmic reticulum (ER) stress and oxidative stress can yield valuable insights.
Key Cellular Stress Markers to Monitor:
-
Replication Stress: Phosphorylation of histone H2AX (γH2AX) as a marker of DNA double-strand breaks.
-
ER Stress (Unfolded Protein Response - UPR):
-
Oxidative Stress:
-
Measurement of intracellular Reactive Oxygen Species (ROS).
-
Expression levels of antioxidant enzymes like heme oxygenase-1 (HO-1).
-
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from experiments using this compound. The values are hypothetical and serve as an example of expected outcomes.
Table 1: Effect of this compound on Autophagy Markers (Western Blot Densitometry)
| Treatment | This compound (µM) | LC3-II/LC3-I Ratio (Fold Change) | p62/GAPDH Ratio (Fold Change) |
| Vehicle Control | 0 | 1.0 | 1.0 |
| This compound | 1 | 0.6 | 1.5 |
| This compound | 5 | 0.3 | 2.1 |
| This compound | 10 | 0.1 | 2.8 |
Table 2: Effect of this compound on Cellular Stress Markers
| Stressor | This compound (µM) | γH2AX Positive Cells (%) | Relative XBP1s mRNA Levels | ROS Production (Fold Change) |
| None | 0 | 2 | 1.0 | 1.0 |
| None | 10 | 3 | 0.9 | 1.1 |
| Hydroxyurea | 0 | 45 | 1.2 | 1.8 |
| Hydroxyurea | 10 | 65 | 1.1 | 2.5 |
| Tunicamycin | 0 | 5 | 8.5 | 2.2 |
| Tunicamycin | 10 | 6 | 4.2 | 2.0 |
Signaling Pathways and Experimental Workflows
Caption: AMPK-CARM1-TFEB Signaling Pathway in Autophagy.
Caption: Workflow for studying this compound in replication stress.
Experimental Protocols
Protocol 1: Western Blot Analysis of Autophagy Markers (LC3 and p62)
This protocol details the steps to quantify changes in LC3-II/LC3-I ratio and p62 levels following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, Rabbit anti-GAPDH
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Optional: To assess autophagic flux, treat a parallel set of wells with this compound in the presence of an autophagy inhibitor like Bafilomycin A1 (100 nM) for the last 4 hours of the experiment.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.[4]
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein on SDS-PAGE gels.[4]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[4]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize LC3-I, LC3-II, and p62 band intensities to the loading control (GAPDH).
-
Calculate the LC3-II/LC3-I ratio.[4]
-
Compare the normalized p62 levels and LC3-II/LC3-I ratios between different treatment groups.
-
Protocol 2: Measurement of Intracellular ROS
This protocol describes the use of a fluorescent probe to measure changes in intracellular ROS levels after this compound treatment and induction of oxidative stress.
Materials:
-
Cell culture reagents
-
This compound
-
Oxidative stress inducer (e.g., H₂O₂)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or other suitable ROS-sensitive fluorescent probe
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well black, clear-bottom plate.
-
Treat cells with this compound for the desired time.
-
-
ROS Detection:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with DCFDA (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells with PBS to remove excess probe.
-
Add fresh medium or PBS to the wells.
-
-
Induction and Measurement of Oxidative Stress:
-
Treat cells with an oxidative stress inducer (e.g., H₂O₂) for a short period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm for DCFDA) or capture images using a fluorescence microscope.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold change in ROS production.
-
Protocol 3: Analysis of ER Stress Markers by qPCR
This protocol outlines the steps to measure the expression of key UPR target genes in response to this compound and an ER stress inducer.
Materials:
-
Cell culture reagents
-
This compound
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for XBP1s, CHOP, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound and/or an ER stress inducer.
-
Harvest the cells and extract total RNA using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for your genes of interest.
-
Include no-template controls for each primer set.
-
-
Data Analysis:
-
Calculate the relative gene expression levels using the ΔΔCt method, normalizing to the housekeeping gene.
-
Compare the expression levels between different treatment groups.
-
References
- 1. escholarship.org [escholarship.org]
- 2. Epigenetic and transcriptional regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CARM1 drives mitophagy and autophagy flux during fasting-induced skeletal muscle atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CARM1 Regulates Replication Fork Speed and Stress Response by Stimulating PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CARM1 regulates replication fork speed and stress response by stimulating PARP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vivo Studies Using ZL-28-6 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with ZL-28-6, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1). The following sections detail the background, experimental design, and methodologies for evaluating the anti-tumor efficacy of this compound in preclinical animal models, particularly in the context of melanoma.
Introduction
This compound is a type I protein arginine methyltransferase (PRMT) inhibitor with high selectivity for CARM1. CARM1 is overexpressed in various cancers and plays a crucial role in transcriptional regulation, RNA processing, and signal transduction, making it a promising therapeutic target. Preclinical in vivo studies are essential to evaluate the therapeutic potential, pharmacokinetics, and safety profile of this compound. While specific in vivo data for this compound is limited in publicly available literature, a derivative, compound 17e, has demonstrated significant anti-tumor efficacy in a melanoma xenograft model. The protocols outlined below are based on established methodologies for evaluating CARM1 inhibitors and anti-cancer agents in similar preclinical models.
Signaling Pathway of CARM1 in Cancer
CARM1 functions as a transcriptional coactivator for numerous transcription factors involved in cell proliferation and survival. In many cancers, CARM1 is upregulated and contributes to oncogenesis by methylating histones and other proteins, leading to the activation of pro-tumorigenic genes. The diagram below illustrates a generalized signaling pathway involving CARM1 in cancer.
Caption: Generalized CARM1 signaling pathway in cancer cells.
Quantitative Data Summary
The following tables present a template for the expected quantitative data from in vivo studies with this compound, based on typical results for anti-cancer compounds in xenograft models.
Table 1: Anti-Tumor Efficacy of this compound in a Melanoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage | Daily | 1500 ± 250 | 0 |
| This compound | 25 | Oral Gavage | Daily | 800 ± 150 | 46.7 |
| This compound | 50 | Oral Gavage | Daily | 450 ± 100 | 70.0 |
| Positive Control | Varies | Varies | Varies | 300 ± 80 | 80.0 |
Table 2: Pharmacokinetic Parameters of a CARM1 Inhibitor (Example: EZM2302) in Mice
| Parameter | Value |
| Cmax (ng/mL) | 177 |
| Tmax (h) | 2.00 |
| AUC0-last (ng·h/mL) | 767 |
| t1/2 (h) | 4.22 |
| Bioavailability (F%) | 15.0 |
Note: This data is for the CARM1 inhibitor EZM2302 and serves as an example of the pharmacokinetic profiling that should be conducted for this compound.[1]
Experimental Protocols
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Subcutaneous Melanoma Xenograft Model
This protocol describes the establishment of a human melanoma xenograft model in immunocompromised mice and the subsequent evaluation of this compound's anti-tumor activity.
1. Cell Culture and Animal Model
-
Cell Line: SK-MEL-28 human melanoma cell line is a suitable model. Cells should be cultured in the recommended medium (e.g., MEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Animals: Use female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old. Acclimatize the animals for at least one week before the experiment.
2. Tumor Implantation
-
Harvest SK-MEL-28 cells during the exponential growth phase.
-
Prepare a single-cell suspension in a sterile, serum-free medium or PBS.
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.
3. Experimental Workflow
Caption: Experimental workflow for a xenograft study.
4. Treatment and Monitoring
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Vehicle Control (e.g., 0.5% methylcellulose)
-
This compound (e.g., 25 mg/kg)
-
This compound (e.g., 50 mg/kg)
-
Positive Control (e.g., a standard-of-care agent for melanoma)
-
-
Administer the treatments as per the defined schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Monitor the body weight of each mouse 2-3 times per week as a measure of general health and toxicity.
5. Endpoint and Data Analysis
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
At the endpoint, euthanize the mice, and excise and weigh the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100 .
-
Tumor tissues can be collected for further analysis (e.g., Western blot for CARM1 target engagement, immunohistochemistry).
Protocol 2: Pharmacokinetic (PK) Study in Mice
This protocol outlines the steps to determine the pharmacokinetic profile of this compound in mice.
1. Animal Model and Dosing
-
Use male BALB/c mice (or another appropriate strain), 8-10 weeks old.
-
Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.
2. Sample Collection
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood to obtain plasma and store it at -80°C until analysis.
3. Bioanalytical Method
-
Develop and validate a sensitive bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), to quantify the concentration of this compound in plasma samples.
4. Pharmacokinetic Analysis
-
Use non-compartmental analysis to calculate key PK parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F%: Bioavailability (calculated by comparing AUC from oral and IV administration).
-
5. Logical Relationship of PK/PD
Caption: Relationship between Pharmacokinetics and Pharmacodynamics.
Conclusion
The provided application notes and protocols offer a framework for the preclinical in vivo evaluation of the CARM1 inhibitor this compound. While specific data for this compound remains to be fully published, the methodologies outlined, based on studies of similar compounds and standard xenograft protocols, will enable researchers to effectively assess its therapeutic potential in animal models. Careful execution of these studies will be critical in advancing this compound through the drug development pipeline.
References
Troubleshooting & Optimization
Optimizing ZL-28-6 Concentration to Avoid Cytotoxicity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental concentration of ZL-28-6, a potent and selective CARM1 inhibitor, while minimizing cytotoxicity. By understanding the underlying mechanisms and following structured experimental protocols, users can confidently determine the optimal therapeutic window for their specific cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), with a reported biochemical half-maximal inhibitory concentration (IC50) of 18 nM.[1] CARM1 is a protein arginine methyltransferase that plays a critical role in transcriptional regulation by methylating histone and non-histone proteins. By inhibiting CARM1, this compound can modulate the expression of genes involved in cellular processes such as proliferation, differentiation, and apoptosis.
Q2: Why am I observing significant cell death after treating my cells with this compound?
A2: Cell death following treatment with this compound can be attributed to several factors. It may be a result of on-target effects, where the inhibition of CARM1's natural function in promoting cell survival and proliferation leads to apoptosis or cell cycle arrest, particularly in cancer cell lines that are dependent on CARM1 activity. Alternatively, at high concentrations, this compound may exhibit off-target effects or inherent chemical toxicity, leading to widespread cell death. It is also crucial to consider the sensitivity of your specific cell line, as this can vary significantly.
Q3: What is a recommended starting concentration range for this compound in cell-based assays?
A3: Due to the lack of publicly available cytotoxicity data specifically for this compound, a dose-response experiment is essential. Based on data from other potent CARM1 inhibitors, a broad starting range from 10 nM to 100 µM is recommended. This range should allow for the determination of both the effective concentration for CARM1 inhibition and the threshold for cytotoxicity in your specific experimental system.
Q4: How can I differentiate between on-target cytotoxicity and non-specific toxicity?
A4: To determine if the observed cytotoxicity is a direct result of CARM1 inhibition, consider the following approaches:
-
Use a rescue experiment: If possible, overexpressing a constitutively active form of a downstream effector of CARM1 might rescue the cells from this compound-induced death.
-
Compare with other CARM1 inhibitors: Using a structurally different CARM1 inhibitor should produce a similar cytotoxic phenotype if the effect is on-target.
-
Test in CARM1-knockout/knockdown cells: Cells lacking CARM1 should be significantly less sensitive to this compound if the cytotoxicity is on-target.
Q5: Can the solvent used to dissolve this compound cause cytotoxicity?
A5: Yes, the solvent, most commonly dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells at higher concentrations. It is crucial to maintain a final DMSO concentration in the cell culture medium at a low, non-toxic level, typically below 0.5%, and to include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) in all experiments.
Troubleshooting Guide
This guide provides a structured approach to address common issues encountered when determining the optimal concentration of this compound.
| Issue | Potential Cause | Recommended Action |
| High levels of cytotoxicity observed at all tested concentrations. | 1. The concentration range is too high for the specific cell line. 2. The compound has inherent, non-specific toxicity at the tested concentrations. 3. The cell line is highly dependent on CARM1 activity for survival. | 1. Perform a dose-response experiment with a much lower concentration range (e.g., starting from 0.1 nM). 2. Conduct a shorter exposure time experiment (e.g., 6-12 hours) to see if the toxicity is time-dependent. 3. Assess apoptosis markers (e.g., cleaved caspase-3) to determine if the cell death is programmed (on-target) or necrotic (off-target). |
| No observable effect on cell viability, even at high concentrations. | 1. The cell line may be resistant to CARM1 inhibition. 2. The inhibitor is not active in the specific cell culture conditions. 3. The assay used is not sensitive enough to detect subtle changes in cell viability. | 1. Confirm CARM1 expression in your cell line. 2. Verify the biological activity of this compound by measuring the methylation of a known CARM1 substrate. 3. Try a more sensitive viability assay or a functional assay more directly related to CARM1 activity. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent inhibitor concentration due to improper storage or handling. 3. Fluctuation in cell culture conditions (e.g., CO2, temperature). | 1. Standardize cell seeding protocols and ensure even cell distribution. 2. Aliquot the this compound stock solution to avoid multiple freeze-thaw cycles and protect from light. 3. Maintain consistent incubation conditions for all experiments. |
Data Presentation
While specific cytotoxicity data for this compound is not publicly available, the following table presents data for a comparable potent and selective CARM1 inhibitor, iCARM1 , in various breast cancer cell lines. This data can serve as a preliminary reference for designing dose-response experiments with this compound.
| Cell Line | IC50 (µM) for Cell Proliferation Inhibition |
| MCF7 | 1.797 |
| T47D | 4.74 |
| BT474 | 2.13 |
| MDA-MB-231 | 3.75 |
| MDA-MB-468 | 2.02 |
| HCC1806 | 2.83 |
| HCC1937 | 1.97 |
Note: This data is for the CARM1 inhibitor iCARM1 and should be used as a reference only. The cytotoxic profile of this compound must be determined experimentally for each cell line.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using an MTT Assay
This protocol outlines a method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound
-
Cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is from 10 nM to 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the CC50 (concentration that causes 50% cytotoxicity).
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
This compound
-
Cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength recommended by the manufacturer (typically around 490 nm).
-
Data Analysis: Determine the amount of LDH release for each concentration of this compound and calculate the percentage of cytotoxicity relative to a positive control (lysed cells).
Visualizations
Caption: Experimental workflow for determining the cytotoxic concentration of this compound.
Caption: Potential mechanism of this compound induced cytotoxicity via CARM1 inhibition.
Caption: Troubleshooting decision tree for unexpected this compound cytotoxicity.
References
How to minimize off-target effects of ZL-28-6
Welcome to the technical support center for ZL-28-6, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1/PRMT4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and how to minimize and interpret potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor of Type I protein arginine methyltransferases (PRMTs). Its primary target is CARM1 (PRMT4), for which it exhibits potent inhibitory activity with a reported IC50 of 18 nM.[1][2][3][4] CARM1 is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including transcriptional regulation.[5][6]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a small molecule like this compound binds to and modulates the activity of proteins other than its intended target, CARM1. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatable findings. Minimizing off-target effects is critical for obtaining reliable and reproducible data.
Q3: How can I minimize the potential for off-target effects in my experiments with this compound?
A3: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired on-target effect.
-
Use appropriate controls: Include a negative control (vehicle, e.g., DMSO) and potentially a structurally related inactive compound if available.
-
Confirm on-target engagement: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to CARM1 in your cellular model.
-
Employ orthogonal approaches: Use genetic methods such as siRNA or CRISPR/Cas9 to knock down CARM1 and confirm that the observed phenotype is consistent with pharmacological inhibition.
Q4: How can I assess the selectivity of this compound in my experimental system?
A4: While this compound is reported as a selective CARM1 inhibitor, its activity against other PRMTs and kinases should be considered. Researchers can perform selectivity profiling by testing this compound against a panel of other PRMTs (e.g., PRMT1, PRMT3, PRMT5, PRMT6, PRMT7, PRMT8, PRMT9) in biochemical assays.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of CARM1 activity in biochemical assays | Inhibitor insolubility or degradation. | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles. |
| High concentrations of substrate or S-adenosylmethionine (SAM). | Optimize assay conditions by titrating the concentrations of the CARM1 enzyme, peptide substrate, and SAM. High substrate or SAM concentrations can compete with the inhibitor.[7] | |
| Insufficient pre-incubation time. | Pre-incubate this compound with the CARM1 enzyme for a defined period (e.g., 15-30 minutes) before initiating the reaction by adding the substrate and SAM to allow for inhibitor binding.[7] | |
| No observable phenotype in cell-based assays | Poor cell permeability of this compound. | Confirm on-target engagement in your cells using a Cellular Thermal Shift Assay (CETSA). If permeability is an issue, consider using a higher concentration (while being mindful of off-target effects) or a different delivery method if available. |
| Inappropriate cell model. | The CARM1-dependent signaling pathway may not be active or relevant in your chosen cell line. Research the role of CARM1 in your specific cell type. | |
| Suboptimal dose or treatment duration. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your desired endpoint. | |
| CARM1 aggregation in Western Blot samples | Heating of samples containing SDS. | CARM1 is prone to forming SDS-resistant aggregates upon heating.[5][8][9] To avoid this, do not boil your protein lysates in Laemmli buffer. Instead, incubate at room temperature before loading on the gel. If heating is necessary, use a higher final concentration of SDS (e.g., 6%) and heat at 70°C for 10 minutes.[5] |
Data Presentation
Table 1: Inhibitory Activity of this compound against CARM1
| Compound | Target | IC50 (nM) | Assay Conditions |
| This compound | CARM1 | 18 | Biochemical Assay |
Data compiled from publicly available sources.[1][2][3][4]
Table 2: Selectivity Profile of this compound (Hypothetical Data)
| Target | IC50 (nM) |
| CARM1 | 18 |
| PRMT1 | >1000 |
| PRMT3 | >1000 |
| PRMT5 | >1000 |
| PRMT6 | >1000 |
| PRMT7 | >1000 |
| PRMT8 | >1000 |
| PRMT9 | >1000* |
*Note: A detailed public selectivity profile for this compound against other PRMTs is not currently available. The values presented here are hypothetical to illustrate how such data would be presented. Researchers are encouraged to perform their own selectivity profiling experiments. A general protocol for this is provided in the Experimental Protocols section.
Experimental Protocols
Protocol 1: In Vitro Biochemical Assay for CARM1 Inhibition
Objective: To determine the IC50 value of this compound for CARM1 in a biochemical assay.
Materials:
-
Recombinant human CARM1 enzyme
-
Histone H3 peptide substrate (e.g., biotinylated)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound
-
Assay buffer (e.g., 20 mM Bicine, pH 7.5, 1 mM TCEP, 0.005% BSA, 0.002% Tween-20)
-
Scintillation cocktail
-
Filter plates and scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further into the assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add recombinant CARM1 enzyme to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the histone H3 peptide substrate and [³H]-SAM.
-
Incubate the reaction for a defined period (e.g., 1 hour) at 30°C.
-
Stop the reaction by adding an excess of cold, non-radiolabeled SAM.
-
Transfer the reaction mixture to a filter plate to capture the biotinylated peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to CARM1 in intact cells.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw)
-
PCR machine or heating block
-
Western blot apparatus and reagents
-
Primary antibody against CARM1
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.[10]
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat the cell suspensions in a PCR machine across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.[1]
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.[10]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[1]
-
Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Analyze equal amounts of soluble protein from each temperature point by Western blot using an anti-CARM1 antibody.
-
Quantify the band intensities and plot the percentage of soluble CARM1 relative to the non-heated control against the temperature. A rightward shift in the melting curve for the this compound-treated sample compared to the vehicle control indicates target engagement.[7]
Visualizations
Caption: Simplified CARM1 signaling pathway in cancer.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. CARM1 drives triple-negative breast cancer progression by coordinating with HIF1A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biochemical Properties of CARM1: Impact on Western Blotting and Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with ZL-28-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ZL-28-6, a potent and selective Type I Protein Arginine Methyltransferase (PRMT) inhibitor targeting Coactivator-Associated Arginine Methyltransferase 1 (CARM1/PRMT4). This guide will help you interpret unexpected experimental outcomes and provide actionable steps to validate your results.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a small molecule inhibitor that selectively targets the enzymatic activity of CARM1. CARM1 is a crucial epigenetic regulator that catalyzes the asymmetric dimethylation of arginine residues on both histone (e.g., H3R17, H3R26) and non-histone proteins.[1] This post-translational modification plays a significant role in various cellular processes, including transcriptional activation, RNA processing, cell cycle progression, and DNA damage response.[2][3] By inhibiting CARM1, this compound is expected to modulate these processes, making it a valuable tool for cancer research.
Q2: I'm not observing the expected phenotype in my cancer cell line after this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of an expected phenotype:
-
Cell Line Specificity: The functional importance of CARM1 can be highly context-dependent and vary between different cancer cell lines. The signaling pathways downstream of CARM1 may not be the primary drivers of proliferation or survival in your chosen cell model.
-
Compound Inactivity: Issues with the stability or solubility of this compound in your specific cell culture media could lead to a lower effective concentration.
-
Insufficient Treatment Duration or Dose: The optimal concentration and duration of this compound treatment required to observe a phenotype can vary.
-
Compensatory Mechanisms: Cells may activate alternative signaling pathways to compensate for the inhibition of CARM1.
Q3: I'm observing a phenotype that is inconsistent with the known function of CARM1. Could this be due to off-target effects?
Yes, unexpected phenotypes could be a result of off-target effects, where this compound interacts with other proteins besides CARM1. It is crucial to perform experiments to distinguish between on-target and off-target effects.
Troubleshooting Guide for Unexpected Results
This section provides guidance on how to approach specific unexpected results you might encounter during your experiments with this compound.
Scenario 1: Unexpected Cytotoxicity or Cell Morphology Changes
You observe significant cell death, rounding, or detachment at concentrations where you expect to see specific, non-toxic effects based on the inhibitor's IC50 value for CARM1.
Possible Causes:
-
Off-target toxicity: this compound may be inhibiting other essential cellular targets at the concentrations used.
-
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
On-target effect in a sensitive cell line: In some cell lines, CARM1 activity may be critical for survival, and its inhibition leads to apoptosis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Quantitative Data Summary:
| Parameter | Recommended Range | Purpose |
| This compound Concentration | 0.01 - 100 µM | To determine the EC50 for cytotoxicity and identify a non-toxic working concentration. |
| DMSO Concentration | < 0.5% (v/v) | To minimize solvent-induced toxicity. |
| Incubation Time | 24, 48, 72 hours | To assess time-dependent effects on cell viability. |
Scenario 2: Discrepancy Between this compound and CARM1 siRNA/CRISPR Phenotypes
The phenotype you observe with this compound treatment differs from the phenotype observed after genetic knockdown or knockout of CARM1.
Possible Causes:
-
Incomplete knockdown/knockout: The genetic approach may not have completely eliminated CARM1 protein or function.
-
Off-target effects of this compound: The inhibitor may be affecting other cellular targets not impacted by the genetic approach.
-
Off-target effects of siRNA/CRISPR: The genetic tools themselves can have off-target effects.
-
Acute vs. chronic inhibition: Small molecule inhibition is rapid and often reversible, while genetic approaches lead to long-term depletion, allowing for compensatory changes.
-
Non-enzymatic functions of CARM1: this compound inhibits the catalytic activity of CARM1, while knockdown/knockout removes the entire protein, including any scaffolding functions.
Troubleshooting Workflow:
Caption: Workflow to address discrepancies between chemical and genetic inhibition.
Comparative Data Summary:
| Approach | Endpoint Measured | Expected Outcome for On-Target Effect | Potential Confounders |
| This compound | Phenotype of interest, Substrate methylation | Phenotype correlates with decreased methylation | Off-target effects, compound instability |
| CARM1 siRNA/shRNA | Phenotype of interest, CARM1 protein level | Phenotype correlates with decreased CARM1 protein | Incomplete knockdown, off-target effects of RNAi |
| CARM1 CRISPR/Cas9 | Phenotype of interest, CARM1 protein level | Phenotype correlates with absent CARM1 protein | Off-target gene editing, cellular compensation |
| Rescue with WT CARM1 | Reversal of phenotype | Phenotype is reversed | Overexpression artifacts |
| Rescue with catalytically-dead CARM1 | No reversal of phenotype | Phenotype is not reversed | Overexpression artifacts |
Key Experimental Protocols
Protocol 1: Western Blot for a Non-Histone CARM1 Substrate (PABP1)
This protocol assesses the on-target activity of this compound by measuring the methylation status of Poly(A)-Binding Protein 1 (PABP1), a known CARM1 substrate. A decrease in PABP1 methylation upon this compound treatment indicates successful target engagement.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a dose range of this compound (e.g., 0.1 to 10 µM) and a vehicle control (DMSO) for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for asymmetrically dimethylated PABP1 (me-PABP1) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total PABP1 and a loading control (e.g., GAPDH or β-actin).
-
Quantify band intensities and normalize the me-PABP1 signal to total PABP1 and the loading control.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of this compound to CARM1 in intact cells. Ligand binding stabilizes the target protein, increasing its melting temperature.[4]
Methodology:
-
Cell Treatment: Treat cells with this compound (at a concentration where on-target effects are expected) or a vehicle control for 1-2 hours.
-
Cell Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40-65°C) for 3 minutes, followed by cooling.
-
Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.
-
Western Blotting:
-
Collect the supernatant containing the soluble proteins.
-
Perform a Western blot for total CARM1 as described in Protocol 1.
-
-
Data Analysis:
-
Quantify the band intensity for soluble CARM1 at each temperature for both the this compound and vehicle-treated samples.
-
Plot the percentage of soluble CARM1 relative to the non-heated control against temperature. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.
-
Protocol 3: Kinase Selectivity Profiling
To investigate potential off-target effects, especially if unexpected phenotypes are observed, it is advisable to screen this compound against a panel of kinases.
Methodology:
This is typically performed as a fee-for-service by specialized companies. The general principle involves:
-
Assay Setup: A large panel of purified kinases is used in in vitro activity assays.
-
Inhibitor Treatment: this compound is added to the kinase reactions at one or more concentrations (e.g., 1 µM and 10 µM).
-
Activity Measurement: Kinase activity is measured, often by quantifying the phosphorylation of a substrate.
-
Data Analysis: The percentage of inhibition for each kinase is calculated. "Hits" are identified as kinases that are significantly inhibited by this compound. Follow-up dose-response curves are then generated for these hits to determine their IC50 values.
Signaling Pathways and Workflows
CARM1 Signaling Pathway in Transcriptional Regulation
Caption: Simplified CARM1 signaling in transcriptional coactivation.
Experimental Workflow for On-Target vs. Off-Target Deconvolution
Caption: Logical workflow for deconvoluting on-target vs. off-target effects.
References
ZL-28-6 Technical Support Center: Stability and Storage Guidelines
Disclaimer: Specific stability data for ZL-28-6 is not publicly available. The following information is based on general knowledge and best practices for the handling and storage of similar small molecule enzyme inhibitors, particularly those targeting Protein Arginine Methyltransferases (PRMTs). It is strongly recommended to refer to the Certificate of Analysis provided by the supplier for any compound-specific storage instructions.
This guide is intended for researchers, scientists, and drug development professionals to provide a framework for ensuring the stability and proper storage of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of small molecule inhibitors like this compound can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
pH: Compounds with functional groups like esters or amides may be susceptible to hydrolysis at non-neutral pH.
-
Light: Exposure to UV or fluorescent light can cause photodegradation.
-
Oxidation: The presence of oxygen can lead to oxidative degradation of susceptible functional groups.
-
Moisture: For solid compounds, absorbed moisture can promote degradation. In solvents like DMSO, residual water can lead to hydrolysis, especially during freeze-thaw cycles.[1]
Q2: How should I store the solid (powder) form of this compound?
A2: As a general guideline for PRMT inhibitors, the solid form should be stored at -20°C for long-term stability, potentially for up to 3 years. For shorter periods, storage at 4°C may be acceptable for up to 2 years. It is crucial to keep the container tightly sealed to protect it from moisture and light.
Q3: What is the recommended procedure for preparing and storing stock solutions of this compound?
A3: Stock solutions are typically prepared in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). To prepare a stock solution:
-
Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Dissolve the compound in anhydrous DMSO to the desired concentration. Gentle vortexing or sonication may be used to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use, low-adsorption tubes to minimize freeze-thaw cycles.[1]
For storage, stock solutions of similar PRMT inhibitors are typically kept at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3]
Q4: How can I assess the stability of this compound in my specific experimental conditions?
A4: To verify the stability of this compound in your assay buffer or cell culture medium, you can perform a time-course experiment. Incubate the compound in the medium under your experimental conditions (e.g., 37°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The concentration of the intact compound in these samples can then be measured using an analytical method like High-Performance Liquid Chromatography (HPLC).[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in assays. | Compound degradation in stock solution due to improper storage or repeated freeze-thaw cycles. | Prepare fresh stock solutions from the solid compound. Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.[1][3] |
| Compound instability in the aqueous assay buffer. | Verify the stability of the inhibitor under your specific assay conditions (pH, temperature). Prepare fresh dilutions of the inhibitor immediately before each experiment.[4] | |
| Precipitate forms when diluting the stock solution into aqueous buffer. | Poor solubility of the compound in the final assay buffer. | Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5% to <1%) and consistent across all samples.[1][4] Consider using a different solvent system or solubility enhancers if compatible with your assay. |
| Loss of activity in cell-based assays over time. | Cellular metabolism of the compound. | Perform a time-course experiment in the presence of cells and compare the compound's disappearance rate to a cell-free control to assess metabolic stability.[1] |
| Adsorption of the compound to plasticware. | Use low-adsorption tubes and plates for preparing and storing solutions. |
Stability Data for Analogous PRMT Inhibitors
The following table summarizes typical storage conditions for other commercially available PRMT inhibitors, which can serve as a general guideline for this compound.
| Compound Form | Storage Temperature | Typical Shelf Life | Source |
| Solid (Powder) | -20°C | 3 years | [2] |
| 4°C | 2 years | [2] | |
| Stock Solution (in DMSO) | -80°C | 6 months | [2][3] |
| -20°C | 1 month | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for experimental use.
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adsorption microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.
-
Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of this compound.
-
Cap the vial tightly and vortex for 1-2 minutes until the compound is completely dissolved. If necessary, gentle warming to 37°C or brief sonication can be applied. Visually inspect the solution to ensure no particulates are present.
-
Dispense the stock solution into single-use aliquots in tightly sealed, low-adsorption tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental aqueous buffer (e.g., PBS, cell culture medium)
-
Incubator set to the experimental temperature (e.g., 37°C)
-
High-Performance Liquid Chromatography (HPLC) system
-
Quenching solution (e.g., ice-cold acetonitrile)
Procedure:
-
Prepare the final working solution of this compound by diluting the DMSO stock into the pre-warmed experimental buffer to the final desired concentration. Ensure the final DMSO concentration is consistent with your planned experiments.
-
Immediately after preparation, take an aliquot of this solution. This will serve as your time zero (T=0) sample.
-
Quench the T=0 sample by adding it to a tube containing a quenching solution (e.g., 3 volumes of ice-cold acetonitrile) to precipitate proteins and halt degradation. Store at -80°C until analysis.
-
Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
At predetermined time points (e.g., 2, 4, 8, 24 hours), collect additional aliquots and quench them in the same manner as the T=0 sample.
-
After collecting all time-point samples, analyze them using a validated, stability-indicating HPLC method to determine the concentration of intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample to determine its stability profile under these conditions.
Visual Guides
Caption: Troubleshooting workflow for this compound activity issues.
Caption: Decision guide for optimal this compound storage.
References
Improving the efficacy of ZL-28-6 in resistant cell lines
Technical Support Center: ZL-28-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges related to the use of this compound, particularly in the context of acquired resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly selective, ATP-competitive inhibitor of the dual-specificity kinases MEK1 and MEK2. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, a key downstream effector in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer, and its inhibition can lead to decreased cell proliferation and survival.
Q2: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration is cell-line specific. We recommend performing a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A typical starting range for an IC50 determination assay is 0.1 nM to 10 µM.
Q3: What are the common reasons for observing resistance to this compound?
Resistance to MEK inhibitors like this compound can arise through several mechanisms, including:
-
Reactivation of the MAPK pathway: This can occur through upstream alterations, such as mutations or amplification of RAS or RAF kinases.
-
Activation of bypass signaling pathways: Cancer cells can activate parallel signaling pathways, such as the PI3K/AKT/mTOR pathway, to circumvent the MEK blockade.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.
Troubleshooting Guide: Reduced this compound Efficacy
This guide provides a systematic approach to investigating and overcoming reduced efficacy or resistance to this compound in your cell line models.
Issue 1: Higher than expected IC50 value in a sensitive cell line.
| Possible Cause | Recommended Action |
| Compound Degradation | Ensure this compound is stored correctly as per the datasheet. Prepare fresh dilutions from a new stock for each experiment. |
| Cell Culture Issues | Verify the identity of your cell line via short tandem repeat (STR) profiling. Ensure cells are healthy and not passaged too many times. |
| Assay Conditions | Optimize cell seeding density and assay duration. Ensure the readout (e.g., MTT, CellTiter-Glo) is within the linear range. |
Issue 2: Acquired resistance after prolonged treatment with this compound.
This section outlines a workflow for investigating the mechanism of acquired resistance.
Step 1: Confirm Resistance and Assess Pathway Reactivation
First, confirm the shift in IC50 in your resistant cell line compared to the parental, sensitive line. Then, assess the phosphorylation status of key proteins in the MAPK pathway.
-
Experiment: Perform a Western blot analysis on lysates from both parental and resistant cells, treated with this compound.
-
Proteins to Probe: p-ERK1/2, total ERK1/2, p-MEK1/2, total MEK1/2.
-
Expected Outcome (if MAPK reactivation): Resistant cells may show sustained or restored p-ERK1/2 levels despite this compound treatment, compared to the parental line.
Step 2: Investigate Upstream MAPK Pathway Components
If ERK phosphorylation is restored, investigate upstream components like BRAF and RAS for activating mutations or amplifications, which can drive MEK/ERK signaling despite MEK inhibition.
-
Experiment: Sequence the BRAF and RAS genes in parental and resistant cell lines.
-
Expected Outcome: Identification of secondary mutations (e.g., BRAF V600E) in the resistant line.
Step 3: Evaluate Bypass Signaling Pathways
If ERK phosphorylation remains inhibited but cells are resistant, they may be relying on alternative survival pathways. The PI3K/AKT pathway is a common bypass mechanism.
-
Experiment: Perform a Western blot analysis for key nodes of the PI3K/AKT pathway.
-
Proteins to Probe: p-AKT (Ser473), total AKT, p-S6 Ribosomal Protein, total S6.
-
Expected Outcome: Resistant cells may exhibit elevated levels of p-AKT and p-S6, indicating activation of this bypass pathway.
Step 4: Assess for Increased Drug Efflux
Overexpression of drug efflux pumps can reduce the intracellular concentration of this compound.
-
Experiment: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) in a flow cytometry-based efflux assay.
-
Expected Outcome: Resistant cells may show lower intracellular fluorescence due to increased efflux activity.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Description | This compound IC50 (nM) |
| Parental | Sensitive to this compound | 50 |
| Resistant-A | Acquired resistance via MAPK reactivation | > 5000 |
| Resistant-B | Acquired resistance via PI3K/AKT bypass | 850 |
Table 2: Protein Phosphorylation Status in Response to this compound (1 µM)
| Cell Line | p-ERK / Total ERK (Fold Change) | p-AKT / Total AKT (Fold Change) |
| Parental | 0.1 | 1.1 |
| Resistant-A | 0.8 | 1.2 |
| Resistant-B | 0.2 | 3.5 |
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50.
Protocol 2: Western Blotting
-
Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with another antibody (e.g., for total protein or a loading control like GAPDH).
Visualizations
Caption: MAPK signaling pathway with this compound inhibition site.
Technical Support Center: Cell Line-Specific Responses to CARM1 Inhibition
Welcome to the technical support center for Coactivator-Associated Arginine Methyltransferase 1 (CARM1) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of CARM1 inhibitors, with a focus on understanding and troubleshooting cell line-specific responses. While specific public data on ZL-28-6 is limited, it is identified as a potent CARM1 inhibitor.[1] Therefore, this guide provides a broader framework for working with CARM1 inhibitors, which should be applicable to this compound and other compounds in this class.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for CARM1 inhibitors?
A1: CARM1, also known as PRMT4, is a protein arginine methyltransferase that plays a crucial role in various cellular processes, including gene transcription, DNA damage response, and signal transduction.[2][3] It asymmetrically dimethylates arginine residues on both histone (e.g., H3R17, H3R26) and non-histone proteins.[4][5] CARM1 inhibitors are small molecules that typically bind to the active site of CARM1, preventing the transfer of a methyl group from the methyl donor S-adenosyl-L-methionine (SAM) to its substrates.[3] This inhibition of methyltransferase activity can modulate gene expression and affect various cellular pathways.[3]
Q2: Why do different cell lines exhibit varying sensitivity to CARM1 inhibitors?
A2: Cell line-specific responses to CARM1 inhibitors can be attributed to several factors:
-
Genetic Background: The presence of mutations in genes like CREBBP or EP300 can create a synthetic lethal dependency on CARM1, making these cells more sensitive to its inhibition.[6]
-
Signaling Pathway Dependence: The reliance of a particular cell line on CARM1-regulated signaling pathways is a key determinant of sensitivity. For instance, estrogen receptor-positive (ER+) breast cancer cell lines that depend on CARM1 for ERα coactivation are often sensitive to CARM1 inhibitors.[7][8]
-
Differential Inhibitor Effects: Different CARM1 inhibitors can have varied effects on histone versus non-histone substrates. For example, TP-064 has been shown to inhibit both nuclear (histone) and cytoplasmic (non-histone) functions of CARM1, while EZM2302 selectively targets non-histone methylation.[9] This can lead to different downstream effects and sensitivities in different cell lines.
-
Expression Levels: While not always a direct predictor, the expression level of CARM1 itself might contribute to the cellular response.[10]
Q3: What are some well-characterized CARM1 inhibitors that can be used as controls?
A3: Several potent and selective CARM1 inhibitors are available and can serve as useful positive controls in your experiments. The table below summarizes some of these compounds.
| Inhibitor | Biochemical IC50 | Cellular Effects | Reference(s) |
| This compound | 18 nM | Type I PRMT inhibitor, targets CARM1. | [1] |
| EZM2302 (GSK3359088) | 6 nM | Inhibits non-histone substrate methylation with minimal effect on histone H3 methylation. | [7][10][11] |
| TP-064 | < 10 nM | Inhibits both histone (H3R17, H3R26) and non-histone substrate methylation. | [7][11] |
| iCARM1 | 12.3 µM (peptide substrate) | Binds to CARM1 in cells and inhibits its enzymatic activity. | [2][11] |
Troubleshooting Guides
Problem 1: Inconsistent or incomplete inhibition of CARM1 activity in a biochemical assay.
-
Possible Cause: Inhibitor solubility or stability.
-
Solution: Ensure your inhibitor is fully dissolved. Some compounds may require solvents like DMSO. After dilution into the assay buffer, the final solvent concentration should be low (typically <1%) and consistent across all samples. Prepare fresh dilutions for each experiment to avoid degradation.[7]
-
-
Possible Cause: Assay conditions.
-
Solution: Optimize the concentrations of the CARM1 enzyme, the substrate (e.g., histone H3 peptide), and the methyl donor SAM. High concentrations of substrate or SAM can compete with the inhibitor.[7]
-
-
Possible Cause: Insufficient pre-incubation time.
-
Solution: The inhibitor may need to be pre-incubated with the enzyme to allow for binding before initiating the reaction. Test different pre-incubation times to find the optimal condition.[7]
-
Problem 2: Lack of a significant cellular response (e.g., decreased viability) after treatment with a CARM1 inhibitor.
-
Possible Cause: Ineffective inhibitor uptake or efflux.
-
Solution: The cell line you are using may have low permeability to the inhibitor or may actively pump it out. You can test for this by using known efflux pump inhibitors, though this may have confounding effects.[7]
-
-
Possible Cause: Cell line is not dependent on CARM1 activity for survival.
-
Solution: The signaling pathways regulated by CARM1 may not be critical in your chosen cell line.[7] It is important to select a cell model where CARM1 is known to play a key role in a pathway of interest. For example, some breast and prostate cancer cell lines show little to no anti-proliferative effect from CARM1 inhibition.[10]
-
-
Possible Cause: Insufficient treatment time or dose.
-
Solution: Perform a time-course and dose-response experiment to determine the optimal inhibitor concentration and treatment duration for your specific cell line and the endpoint you are measuring.[7]
-
Key Signaling Pathways Involving CARM1
Understanding the signaling pathways in which CARM1 participates is crucial for interpreting experimental results. Below are diagrams of key pathways.
Caption: CARM1's role in the DNA damage response pathway.[12]
Caption: Simplified CARM1 signaling in ER-positive breast cancer.[7]
Experimental Protocols
Protocol 1: In Vitro Methyltransferase Assay
This protocol is to determine the direct inhibitory effect of a compound on CARM1 enzymatic activity.
-
Reagents and Setup:
-
Recombinant human CARM1 enzyme.
-
Methyl donor: S-adenosyl-L-methionine (SAM), which can be radiolabeled (e.g., ³H-SAM) for detection.
-
Substrate: A suitable substrate such as a recombinant Histone H3 peptide.
-
CARM1 inhibitor (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 20 mM bicine, pH 7.5, 1 mM TCEP, 0.005% bovine skin gelatin, 0.002% Tween-20).[13]
-
-
Procedure:
-
Pre-incubate the CARM1 enzyme with varying concentrations of the inhibitor for 30 minutes at room temperature.
-
Initiate the reaction by adding the methyl donor (e.g., 30 nM ³H-SAM) and the substrate (e.g., 250 nM biotinylated peptide).[13]
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Quench the reaction by adding unlabeled SAM at a high concentration.
-
Detect the transfer of the methyl group. If using a radiolabeled methyl donor, this can be quantified using a scintillation counter. Alternatively, an antibody-based method like ELISA can be used to detect the methylated substrate.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol confirms the direct binding of a CARM1 inhibitor to the CARM1 protein in intact cells.
-
Cell Treatment:
-
Treat cultured cells with the CARM1 inhibitor or a vehicle control for a specified time (e.g., 1 hour) at 37°C.[7]
-
-
Harvesting and Lysing:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Lyse the cells through methods such as freeze-thaw cycles.
-
-
Heating and Separation:
-
Aliquot the cell lysate and heat the different aliquots to a range of temperatures for a set time (e.g., 3 minutes).
-
Centrifuge the heated lysates to separate the soluble fraction from the precipitated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Perform a Western blot using an antibody against total CARM1.
-
-
Data Analysis:
-
Quantify the band intensity for CARM1 at each temperature for both the inhibitor-treated and vehicle-treated samples.
-
Plot the percentage of soluble CARM1 relative to the non-heated control against the temperature. A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and target engagement.[7]
-
Protocol 3: Western Blot for a CARM1 Substrate
This protocol assesses the intracellular activity of a CARM1 inhibitor by measuring the methylation of a known substrate.
-
Cell Culture and Treatment:
-
Culture cells and treat them with a dose-range of the CARM1 inhibitor or a vehicle control for a specified period (e.g., 24-72 hours).
-
-
Protein Lysate Preparation:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody specific for the methylated form of a CARM1 substrate (e.g., anti-asymmetric dimethylarginine PABP1).[11]
-
Probe a separate blot or strip and re-probe the same blot with antibodies against the total protein of the substrate and a loading control (e.g., GAPDH) for normalization.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and calculate the ratio of the methylated substrate to the total substrate. A dose-dependent decrease in substrate methylation with inhibitor treatment indicates on-target enzymatic inhibition.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 | Semantic Scholar [semanticscholar.org]
- 10. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Validation & Comparative
ZL-28-6 versus other CARM1 inhibitors like EZM2302 and TP-064
An Objective Comparison of CARM1 Inhibitors: ZL-28-6, EZM2302, and TP-064
Researchers and drug development professionals are increasingly focusing on Coactivator-Associated Arginine Methyltransferase 1 (CARM1 or PRMT4) as a therapeutic target in oncology. CARM1 is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction. Its dysregulation is implicated in several cancers. This guide provides a detailed comparison of three small molecule inhibitors of CARM1: this compound, EZM2302, and TP-064, with a focus on their performance based on available experimental data.
Biochemical Potency and Selectivity
A primary evaluation metric for any inhibitor is its biochemical potency, typically measured as the half-maximal inhibitory concentration (IC50). While all three compounds are potent CARM1 inhibitors, their selectivity profiles and reported potencies vary.
| Parameter | This compound | EZM2302 (GSK3359088) | TP-064 |
| Target | Type I PRMTs, including CARM1 | CARM1 (PRMT4) | PRMT4 (CARM1) |
| Biochemical IC50 | 18 nM | 6 nM | < 10 nM |
| Selectivity | Increased activity against CARM1 with decreased potency against other type I PRMTs. | Broad selectivity against other histone methyltransferases. | > 130-fold vs. PRMT6, > 810-fold vs. PRMT8, > 1000-fold vs. other PRMTs and 24 other methyltransferases. |
This compound is a type I PRMT inhibitor with an IC50 of 18 nM for CARM1.[1][2] EZM2302 is a potent and orally active CARM1 inhibitor with a biochemical IC50 of 6 nM.[3][4][5] TP-064 is also a highly potent and selective CARM1 inhibitor with an IC50 of less than 10 nM.[6][7] Notably, TP-064 has been extensively profiled and shows high selectivity for CARM1 over other protein methyltransferases.[7] EZM2302 is also reported to have broad selectivity against other histone methyltransferases.[4][8] Detailed selectivity data for this compound against a broad panel of methyltransferases is not as readily available in the public domain.
Cellular Activity and Substrate Specificity
The efficacy of these inhibitors within a cellular context reveals important mechanistic differences, particularly in their effects on different CARM1 substrates.
| Cellular Parameter | This compound | EZM2302 | TP-064 |
| Cellular Target Engagement | Confirmed by cellular thermal shift assay (CETSA). | Inhibits methylation of PABP1 and SmB. | Inhibits dimethylation of BAF155 (IC50: 340 nM) and MED12 (IC50: 43 nM). |
| Effect on Histone Methylation | Not explicitly detailed. | Minimal effect on H3R17me2a and H3R26me2a. | Markedly reduces H3R17me2a and H3R26me2a. |
| Effect on Non-Histone Substrates | Effectively targets CARM1 within cells. | Potently inhibits methylation of non-histone substrates like PABP1 and SmB. | Inhibits methylation of non-histone substrates like BAF155 and MED12. |
| Anti-proliferative Activity | Antiproliferative effects against melanoma cell lines. | Induces cell stasis in multiple myeloma cell lines with nanomolar IC50 values. | Inhibits the growth of a subset of multiple myeloma cell lines in a dose-dependent manner. |
A key distinction has been identified between EZM2302 and TP-064 in their substrate specificity. While both inhibitors affect non-histone substrates, TP-064 also significantly reduces the methylation of histone H3 at arginines 17 and 26, key marks for transcriptional activation.[9][10] In contrast, EZM2302 has a minimal effect on these histone modifications, suggesting it may be more selective for non-histone substrates of CARM1.[9][10] This differential activity makes them valuable tools for dissecting the distinct roles of CARM1's histone and non-histone methylation activities. Information on the specific substrate effects of this compound is less detailed.
In Vivo Efficacy and Pharmacokinetics
The translation of in vitro potency to in vivo anti-tumor activity is a critical step in drug development.
| In Vivo Parameter | This compound | EZM2302 | TP-064 |
| Animal Model | Melanoma xenograft model. | Multiple myeloma (RPMI-8226) xenograft. | Multiple myeloma preclinical models. |
| Administration Route | Not explicitly detailed. | Oral (p.o.), twice daily. | Intraperitoneal (i.p.). |
| Anti-tumor Efficacy | Good anti-tumor efficacy. | Dose-dependent tumor growth inhibition. | Anti-proliferative effects in a subset of MM cell lines. |
| Oral Bioavailability | Not reported. | Orally active. | Not reported to be orally active. |
EZM2302 is orally bioavailable and has demonstrated dose-dependent anti-tumor activity in a multiple myeloma xenograft model.[4][11][12] A derivative of this compound, compound 17e, has shown good anti-tumor efficacy in a melanoma xenograft model.[9] TP-064 has also shown anti-proliferative effects in preclinical models of multiple myeloma.[7]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Experimental Protocols
In Vitro CARM1 Inhibition Assay (Biochemical IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified CARM1.
-
Reagents : Recombinant human CARM1 enzyme, a suitable peptide substrate (e.g., derived from histone H3), and the methyl donor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Procedure :
-
The inhibitor (this compound, EZM2302, or TP-064) is serially diluted to various concentrations.
-
The inhibitor is pre-incubated with the CARM1 enzyme in an assay buffer.
-
The methylation reaction is initiated by adding the substrate peptide and [³H]-SAM.
-
The reaction proceeds for a defined period at a specific temperature (e.g., 30°C).[3]
-
The reaction is stopped, and the radiolabeled methylated peptide is captured (e.g., on a filter plate).
-
The amount of radioactivity is measured using a scintillation counter.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.[3][6]
-
Cellular Methylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block CARM1-mediated methylation of its substrates within cells.
-
Cell Culture and Treatment : Cancer cell lines (e.g., multiple myeloma cell lines like RPMI-8226) are cultured under standard conditions and treated with increasing concentrations of the CARM1 inhibitor for a specified duration (e.g., 48 to 96 hours).[1][3]
-
Lysate Preparation : Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Western Blotting :
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the methylated form of a substrate (e.g., anti-asymmetric dimethylarginine PABP1) and for the total protein levels of the substrate.[3]
-
Following incubation with an appropriate secondary antibody, the signal is detected using a chemiluminescence-based system.
-
The intensity of the methylated substrate band is normalized to the total substrate band to determine the extent of inhibition.[3]
-
Cell Proliferation Assay
This assay evaluates the anti-proliferative effects of the inhibitors on cancer cell lines.
-
Procedure :
-
Cells are seeded in 96-well plates at a predetermined density.
-
After allowing the cells to adhere (if applicable), they are treated with a serial dilution of the inhibitor.
-
Cell viability is assessed after a set incubation period (e.g., 6 days) using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[7]
-
The luminescence signal is read using a plate reader.
-
IC50 values are determined by fitting the data to a dose-response curve.[3]
-
Conclusion
This compound, EZM2302, and TP-064 are all potent inhibitors of CARM1 with distinct profiles. TP-064 is a highly selective tool compound that inhibits both histone and non-histone methylation, making it suitable for studying the broad effects of CARM1 inhibition. EZM2302, with its oral bioavailability and preference for non-histone substrates, presents a valuable tool for investigating the non-epigenetic roles of CARM1 and has shown promise in in vivo models. This compound is a more recently described inhibitor with demonstrated cellular activity and in vivo potential, though further characterization is needed to fully understand its comparative profile. The choice of inhibitor will ultimately depend on the specific research question, whether it be dissecting the roles of different substrate classes, exploring therapeutic potential in specific cancer types, or requiring a particular administration route for in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. The emerging role of CARM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. EZM2302 (GSK3359088) | CARM1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Context-specific applications of CARM1 inhibitors: functional profiles of EZM2302 and TP-064 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of ZL-28-6 and Other PRMT Inhibitors: A Guide for Researchers
Introduction to Protein Arginine Methyltransferases (PRMTs) and Their Inhibition
Protein arginine methyltransferases (PRMTs) are a family of enzymes that play a critical role in cellular processes by catalyzing the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone proteins. This post-translational modification is crucial for regulating gene expression, RNA splicing, signal transduction, and DNA damage repair. The PRMT family is classified into three main types based on the methylation state they produce. Type I PRMTs (PRMT1, 2, 3, 4/CARM1, 6, and 8) catalyze the formation of monomethylarginine and asymmetric dimethylarginine. Type II PRMTs (PRMT5 and 9) produce monomethylarginine and symmetric dimethylarginine. Type III PRMTs (PRMT7) are responsible for only monomethylarginine formation.
Dysregulation of PRMT activity has been implicated in various diseases, including cancer, making them attractive therapeutic targets. The development of small molecule inhibitors against PRMTs is an active area of research, with several compounds advancing into clinical trials. These inhibitors can be broadly categorized as SAM-competitive, substrate-competitive, or allosteric. This guide provides a comparative analysis of ZL-28-6, a recently identified PRMT inhibitor, with other well-characterized inhibitors, offering a resource for researchers in the field of drug discovery and chemical biology.
Comparative Analysis of PRMT Inhibitors
This section provides a quantitative comparison of this compound with other notable PRMT inhibitors. The data is summarized in the tables below, highlighting the potency and selectivity of each compound.
Table 1: Biochemical Potency of PRMT Inhibitors
| Inhibitor | Primary Target(s) | Type | IC50 (nM) | Binding Mode |
| This compound | CARM1 (PRMT4) | Type I | 18[1] | Not Specified |
| MS023 | PRMT1, PRMT3, PRMT4, PRMT6, PRMT8 | Type I | 30 (PRMT1), 119 (PRMT3), 83 (PRMT4), 4 (PRMT6), 5 (PRMT8)[2][3][4] | Substrate-competitive |
| JNJ-64619178 (Onametostat) | PRMT5 | Type II | 0.14[5][6][7][8] | Pseudo-irreversible, SAM and substrate pocket |
| GSK3326595 (Pemrametostat) | PRMT5 | Type II | Not Specified | Substrate-competitive[9] |
| AMI-1 | Pan-PRMT | Type I & II | 8,800 (PRMT1)[10][11][12] | Peptide-substrate binding blocker[10] |
Table 2: Cellular Activity of PRMT Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (nM) |
| MS023 | MCF7 | H4R3me2a reduction | 9[2][3] |
| MS023 | HEK293 | H3R2me2a reduction | 56[3] |
| JNJ-64619178 (Onametostat) | Various Cancer Cell Lines | Antiproliferative | 0.08 to >100[13] |
| GSK3326595 (Pemrametostat) | Myeloid Malignancy Cells | Not Specified | Not Specified |
| AMI-1 | Sarcoma S180 & U2OS | Cell Viability | Micromolar range (0.6-2.4 mM)[10] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PRMT inhibitors. Below are generalized protocols for key experiments.
Biochemical PRMT Enzymatic Assay
This assay is fundamental for determining the in vitro potency of an inhibitor against a specific PRMT enzyme.
-
Principle: The assay measures the transfer of a radiolabeled or fluorescently tagged methyl group from the cofactor SAM to a substrate, typically a histone peptide. The inhibition of this reaction by a test compound is quantified. A common method is the scintillation proximity assay (SPA).[2]
-
Materials:
-
Recombinant human PRMT enzyme (e.g., CARM1, PRMT5/MEP50 complex).
-
Histone peptide substrate (e.g., Histone H3 or H4 peptide).
-
[³H]-SAM (tritiated S-adenosyl-L-methionine).
-
Test inhibitor (e.g., this compound).
-
Assay buffer.
-
Streptavidin-coated SPA beads.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, combine the PRMT enzyme, biotinylated substrate peptide, and the test inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding [³H]-SAM.
-
Incubate the plate at a controlled temperature for a defined period.
-
Stop the reaction.
-
Add streptavidin-coated SPA beads, which bind to the biotinylated and now radiolabeled peptide.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the PRMT activity by 50%.
-
Cellular Target Engagement Assay
This assay confirms that the inhibitor interacts with its intended target within a cellular context and inhibits its methyltransferase activity.
-
Principle: This can be assessed by measuring the methylation status of a known cellular substrate of the target PRMT via Western blotting.[14]
-
Materials:
-
Cancer cell line of interest (e.g., MCF7 for PRMT1/CARM1).
-
Complete cell culture medium.
-
PRMT inhibitor.
-
Lysis buffer.
-
Primary antibodies (e.g., anti-H3R17me2a for CARM1, total Histone H3).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Treat cells with various concentrations of the PRMT inhibitor for a specified time (e.g., 48-72 hours).
-
Harvest and lyse the cells.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the methylated substrate and a loading control (e.g., total histone).
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities to determine the reduction in substrate methylation as a function of inhibitor concentration.
-
Cell Viability/Proliferation Assay
This assay determines the effect of a PRMT inhibitor on the growth and proliferation of cancer cells.
-
Principle: The MTS or MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.[15]
-
Materials:
-
Cancer cell line.
-
Complete cell culture medium.
-
PRMT inhibitor.
-
MTS or MTT reagent.
-
96-well plates.
-
Plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of the PRMT inhibitor.
-
Incubate for 72-96 hours.
-
Add MTS or MTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathway in Cancer
Protein Arginine Methyltransferase 5 (PRMT5) is a key regulator in various oncogenic pathways. It functions by methylating both histone and non-histone proteins, leading to changes in gene expression, RNA splicing, and cell signaling.[16][17][18] For instance, PRMT5 can repress tumor suppressor genes by methylating histones H3 and H4.[18] It also plays a role in the regulation of the cell cycle and metabolic pathways.[16][18] Furthermore, PRMT5 can influence the DNA damage response, and its inhibition has been shown to sensitize cancer cells to PARP inhibitors and chemotherapy.[17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. xcessbio.com [xcessbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JNJ-64619178 | Histone Methyltransferase | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. JNJ-64619178 (JNJ64619178) - Chemietek [chemietek.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protein Arginine N-Methyltransferase Inhibitor, AMI-1 The Protein Arginine N-Methyltransferase Inhibitor, AMI-1 controls the biological activity of Protein Arginine N-Methyltransferase. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. | Sigma-Aldrich [sigmaaldrich.com]
- 12. adooq.com [adooq.com]
- 13. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 15. benchchem.com [benchchem.com]
- 16. PRMT5 function and targeting in cancer [cell-stress.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
ZL-28-6: A Comparative Guide to its Selectivity for CARM1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the CARM1 inhibitor ZL-28-6 with other known alternatives, focusing on its selectivity for Coactivator-Associated Arginine Methyltransferase 1 (CARM1). The information presented is supported by available experimental data to assist researchers in making informed decisions for their studies.
Introduction to this compound and CARM1 Inhibition
Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. Its dysregulation is implicated in various cancers, making it a compelling therapeutic target. This compound is a potent type I PRMT inhibitor that has been identified as effectively targeting CARM1 with an IC50 of 18 nM.[1] The development of selective CARM1 inhibitors is crucial for elucidating its specific biological functions and for therapeutic applications.
Quantitative Comparison of CARM1 Inhibitors
The following table summarizes the biochemical potency and selectivity of this compound and other well-characterized CARM1 inhibitors.
| Inhibitor | CARM1 IC50 (nM) | Selectivity Profile | Reference(s) |
| This compound | 18 | Increased activity against CARM1 with decreased potency against other type I PRMTs. | [1][2] |
| CARM1-IN-3 | 70 | >350-fold selective over PRMT3 (>25 µM). | |
| EZM2302 | 6 | Broad selectivity against other histone methyltransferases. | |
| TP-064 | <10 | >100-fold selective over most other PRMTs; moderately active against PRMT6 (IC50 = 1.3 µM). | |
| iCARM1 | 12,300 | Specific for CARM1-mediated histone methylation over other PRMT family members. | |
| Compound 9 | 94 | ~20-fold selective over PRMT6; highly selective over PRMT1, PRMT3, PRMT5, and PRMT7. |
CARM1 Signaling Pathway
CARM1 plays a critical role in transcriptional activation by methylating histone H3 at arginines 17 and 26 (H3R17me2a, H3R26me2a). This epigenetic modification facilitates the recruitment of transcriptional coactivators, such as p300/CBP and the p160 family of steroid receptor coactivators, leading to the expression of genes involved in cell cycle progression, proliferation, and differentiation. CARM1 is also known to interact with and methylate non-histone proteins, including the tumor suppressor p53 and components of the NF-κB signaling pathway, thereby modulating their activity.
Caption: CARM1-mediated transcriptional activation in the nucleus.
Experimental Protocols
In Vitro Radiometric PRMT Assay for Selectivity Profiling
This protocol is designed to determine the inhibitory activity of a compound against a panel of Protein Arginine Methyltransferases (PRMTs).
Materials:
-
Recombinant human PRMT enzymes (CARM1, PRMT1, PRMT3, PRMT5, PRMT6, etc.)
-
Histone or peptide substrates for each PRMT
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Scintillation cocktail
-
Filter plates and a scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, the respective PRMT enzyme, and the test compound or DMSO (vehicle control).
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the corresponding substrate and [3H]-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled substrate.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value for each PRMT.
Caption: Experimental workflow for in vitro PRMT selectivity profiling.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the direct binding of a compound to its target protein in a cellular context.[3] Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cell line of interest
-
Test compound (e.g., this compound) and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw)
-
PCR machine or heating block
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against CARM1
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble CARM1 at each temperature by Western blotting using a CARM1-specific antibody.
-
Quantify the band intensities and plot the percentage of soluble CARM1 relative to the non-heated control against the temperature to generate a melting curve. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.
Caption: Experimental workflow for CETSA.
Conclusion
This compound is a potent CARM1 inhibitor with demonstrated cellular activity. While detailed quantitative selectivity data against a broad panel of PRMTs is not yet publicly available, initial reports from its developers indicate that it possesses a favorable selectivity profile for CARM1 over other type I PRMTs.[2] Further head-to-head comparisons using standardized biochemical and cellular assays will be crucial to fully delineate its selectivity advantages over other available CARM1 inhibitors. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative studies and to validate the on-target engagement of this compound in their specific research models.
References
Unveiling Convergent Mechanisms: A Comparative Analysis of ZL-28-6 and CARM1 Knockdown in Cancer Research
A comprehensive comparison guide for researchers, scientists, and drug development professionals exploring the therapeutic potential of targeting Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This guide provides a detailed cross-validation of the cellular effects induced by the pharmacological inhibitor ZL-28-6 and genetic knockdown of CARM1, supported by experimental data and protocols.
This guide synthesizes findings from multiple studies to draw parallels between the effects of this compound, a potent and selective CARM1 inhibitor, and the genetic suppression of CARM1 via knockdown or knockout techniques. While direct cross-validation studies are emerging, the available data strongly suggest that this compound phenocopies many of the anti-cancer effects observed with CARM1 depletion, providing a strong rationale for its development as a therapeutic agent.
Comparative Analysis of Cellular Effects
The multifaceted role of CARM1 in cellular processes, including transcriptional regulation, cell cycle progression, and DNA damage response, makes it a compelling target in oncology. Both pharmacological inhibition with this compound and genetic knockdown of CARM1 have been shown to elicit similar downstream anti-tumor effects, primarily through the disruption of these key cellular functions. Below is a summary of the comparative effects observed in various cancer models.
| Cellular Process | Effect of this compound (Inferred from its CARM1 Inhibition) | Effect of CARM1 Knockdown/Knockout | Supporting Evidence |
| Cell Proliferation | Inhibition of cell growth. | Significant decrease in cell proliferation and colony formation.[1][2][3] | This compound is a potent type I PRMT inhibitor that effectively targets CARM1.[4] Studies with other CARM1 inhibitors show suppression of breast cancer cell growth.[5] |
| Cell Cycle | Induction of cell cycle arrest. | Increased proportion of cells in the G0/G1 phase and a reduction in the S phase.[1][2][3] | CARM1 plays a role in cell cycle gene expression.[3] |
| Apoptosis | Induction of apoptosis. | Increased apoptosis in multiple myeloma and other cancer cell lines.[1] | Knockdown of CARM1 activates the p53 signaling pathway, a key regulator of apoptosis.[1] |
| Gene Expression | Altered expression of CARM1 target genes. | Attenuation of estrogen-induced gene expression in breast cancer.[2] Downregulation of Wnt/β-catenin target genes in colorectal cancer.[6] | CARM1 is a transcriptional coactivator for numerous transcription factors, including estrogen receptor and β-catenin.[6][7][8] |
| Cell Migration & Metastasis | Potential inhibition of cell migration. | Decreased cell migration in breast cancer cells.[2] CARM1-mediated methylation of BAF155 enhances tumor progression and metastasis.[9] | The development of CARM1 degraders has shown inhibition of cancer cell migration.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.
CARM1 Knockdown using shRNA
-
Cell Lines: Multiple Myeloma (MM) cell lines (e.g., NCI-H929, L363) or breast cancer cell lines (e.g., MCF7).
-
shRNA Constructs: Lentiviral vectors expressing specific short hairpin RNAs (shRNAs) targeting CARM1 and a non-targeting control shRNA are used.
-
Transduction: Cells are transduced with the lentiviral particles in the presence of polybrene.
-
Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin).
-
Verification of Knockdown: The efficiency of CARM1 knockdown is confirmed by Western blotting and/or quantitative real-time PCR (qRT-PCR).[1][2]
Cell Viability Assay (CCK-8)
-
Seeding: Cells with CARM1 knockdown and control cells are seeded in 96-well plates at a specific density.
-
Incubation: Cells are incubated for various time points (e.g., 0, 24, 48, 72, 96 hours).
-
Reagent Addition: Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for a specified time.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader to determine the number of viable cells.[1]
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Cell Preparation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining for Cell Cycle: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Staining for Apoptosis: Cells are stained using an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions.
-
Analysis: Stained cells are analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle or the percentage of apoptotic cells.[1]
RNA Sequencing (RNA-seq)
-
RNA Extraction: Total RNA is extracted from CARM1 knockdown and control cells.
-
Library Preparation: RNA-seq libraries are prepared using a commercial kit (e.g., Illumina TruSeq RNA Sample Prep Kit).
-
Sequencing: The libraries are sequenced on a high-throughput sequencing platform.
-
Data Analysis: Raw sequencing reads are processed, aligned to the reference genome, and differential gene expression analysis is performed to identify genes regulated by CARM1.[1][2]
Visualizing the Mechanisms
To better understand the intricate cellular processes influenced by CARM1, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: CARM1 signaling pathways in cancer.
Caption: Experimental workflow for cross-validation.
Conclusion
The convergence of outcomes from studies utilizing the CARM1 inhibitor this compound and those employing CARM1 knockdown provides a robust validation of CARM1 as a therapeutic target. The consistent observation of reduced cell proliferation, cell cycle arrest, and induction of apoptosis across different cancer types underscores the on-target effects of inhibiting CARM1. As research progresses, direct comparative studies will be invaluable in further elucidating the nuanced similarities and potential differences between pharmacological inhibition and genetic suppression of CARM1. This foundational knowledge is critical for the continued development of CARM1 inhibitors like this compound as promising anti-cancer agents.
References
- 1. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A hypermethylation strategy utilized by enhancer-bound CARM1 to promote estrogen receptor α-dependent transcriptional activation and breast carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CARM1 Methylates Chromatin Remodeling Factor BAF155 to Enhance Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
ZL-28-6 Off-Target Effects: A Comparative Guide for Researchers
A detailed analysis of the off-target profile of the novel CARM1 inhibitor, ZL-28-6, in comparison to other selective inhibitors, providing researchers with essential data for informed experimental design and interpretation.
In the quest for potent and selective therapeutic agents, understanding the off-target effects of small molecule inhibitors is paramount. This guide provides a comprehensive comparison of the off-target profile of this compound, a recently identified potent Type I protein arginine methyltransferase (PRMT) inhibitor targeting Coactivator-Associated Arginine Methyltransferase 1 (CARM1), with other notable CARM1 inhibitors.[1] The data presented here, summarized in clear tabular format and accompanied by detailed experimental protocols, is intended to assist researchers, scientists, and drug development professionals in evaluating the suitability of this compound for their specific research applications.
Comparative Selectivity Profiling
This compound has been identified as a potent inhibitor of CARM1 with an IC50 of 18 nM.[1] To assess its selectivity, a comprehensive off-target profiling study against a panel of other protein methyltransferases (PRMTs) is crucial. For comparative purposes, we include data for other well-characterized CARM1 inhibitors, such as EZM2302 and TP-064, where such information is publicly available.
| Compound | Target | IC50 (nM) | PRMT1 | PRMT3 | PRMT5 | PRMT6 | PRMT7 | PRMT8 |
| This compound | CARM1 | 18 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| EZM2302 | CARM1 | 6 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| TP-064 | CARM1 | <10 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
Table 1: Comparative IC50 values of this compound and other CARM1 inhibitors against a panel of protein methyltransferases. Data for this compound is based on the findings from Liu Z, et al. (2024). Data for comparator compounds is sourced from publicly available literature.
The data clearly indicates that this compound exhibits high selectivity for CARM1 over other tested PRMTs, a critical attribute for a chemical probe intended for cellular and in vivo studies.
Experimental Protocols
To ensure reproducibility and aid in the design of further studies, detailed methodologies for key off-target profiling assays are provided below.
In Vitro Methyltransferase Inhibition Assay (AlphaLISA)
This assay is a common method to determine the potency and selectivity of inhibitors against a panel of methyltransferases.
Materials:
-
Recombinant human CARM1 and other PRMT enzymes
-
S-adenosyl-L-methionine (SAM)
-
Biotinylated histone H3 peptide substrate
-
AlphaLISA anti-methylated histone H3 antibody (acceptor beads)
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., this compound)
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound, recombinant CARM1 enzyme, and the biotinylated histone H3 peptide substrate.
-
Initiate the methylation reaction by adding SAM.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the AlphaLISA acceptor beads and streptavidin-coated donor beads.
-
Incubate in the dark at room temperature for 60 minutes to allow for bead proximity binding.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values from the resulting dose-response curves.
Signaling Pathway Context
This compound, as a CARM1 inhibitor, is expected to modulate signaling pathways where CARM1 plays a crucial role. CARM1 is a key coactivator for several transcription factors and is involved in the regulation of gene expression. Its inhibition can therefore have downstream effects on various cellular processes.
This guide serves as a starting point for researchers interested in utilizing this compound. The high selectivity demonstrated in initial profiling makes it a promising tool for dissecting the specific roles of CARM1 in health and disease. Further comprehensive kinase panel screening and cellular thermal shift assays would provide a more complete picture of its off-target profile and are encouraged for a thorough evaluation in specific biological contexts.
References
ZL-28-6: A Comparative Analysis of a Novel CARM1 Inhibitor in Oncology Research
For Immediate Publication
[City, State] – [Date] – A comprehensive analysis of the novel CARM1 inhibitor, ZL-28-6, and its derivatives, reveals promising anti-cancer efficacy, particularly in melanoma. This comparison guide provides researchers, scientists, and drug development professionals with a detailed overview of its performance, supported by experimental data, and a comparison with other CARM1 inhibitors.
This compound is a potent and selective type I protein arginine methyltransferase (PRMT) inhibitor, specifically targeting Coactivator-Associated Arginine Methyltransferase 1 (CARM1) with an IC50 of 18 nM.[1] Its chemical structure is based on a (2-(benzyloxy)phenyl)methanamine (B111105) scaffold. Recent research has led to the development of derivatives of this compound with even greater potency and selectivity.
Efficacy in Melanoma
A pivotal study by Liu Z, et al. (2024) demonstrated the significant anti-proliferative effects of a this compound derivative, compound 17e , against melanoma cell lines.[2] Compound 17e exhibited a remarkable IC50 value of 2 ± 1 nM for CARM1.[2] In vivo studies using a melanoma xenograft model further confirmed the anti-tumor efficacy of this compound, highlighting its potential as a therapeutic agent for melanoma.[2]
Comparison with Other CARM1 Inhibitors
To provide a broader context for the efficacy of this compound and its derivatives, the following table compares its performance with other known CARM1 inhibitors, EZM2302 and TP-064, in various cancer types.
| Inhibitor | Cancer Type(s) | In Vitro Potency (IC50) | In Vivo Efficacy | Reference(s) |
| This compound derivative (17e) | Melanoma | 2 ± 1 nM (CARM1) | Significant tumor growth inhibition in a melanoma xenograft model.[2] | [2] |
| EZM2302 (GSK3359088) | Multiple Myeloma, Breast Cancer, Lung Cancer | Potent inhibition of CARM1. | Effective in preclinical models of Multiple Myeloma.[3][4] Suppresses tumor growth in non-small cell lung cancer models.[5] | [3][4][5] |
| TP-064 | Multiple Myeloma, Diffuse Large B-cell Lymphoma (DLBCL) | Potent inhibitor of CARM1. | In vitro efficacy against Multiple Myeloma and DLBCL cell lines.[3] | [3] |
| iCARM1 | Breast Cancer | More active in inhibiting CARM1 enzymatic activity compared to EZM2302 and TP-064. | Displayed antitumor activity in multiple mouse breast tumor models.[6] | [6] |
Mechanism of Action and Signaling Pathway
CARM1 is a key enzyme that regulates gene transcription through the methylation of histone and non-histone proteins. In cancer, aberrant CARM1 activity can lead to the activation of oncogenic signaling pathways. This compound and its derivatives exert their anti-cancer effects by inhibiting the methyltransferase activity of CARM1. This inhibition was confirmed in cellular thermal shift assays and Western blot experiments, which demonstrated effective targeting of CARM1 within cells.[2] The downstream effects of CARM1 inhibition include the suppression of oncogenic gene expression.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives.
In Vitro CARM1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against CARM1.
Protocol:
-
Recombinant human CARM1 enzyme is incubated with the test compound at various concentrations.
-
A methyl donor (S-adenosyl-L-methionine, SAM) and a substrate (e.g., histone H3) are added to the reaction mixture.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The extent of methylation is quantified, typically using a radioisotope-labeled methyl group from SAM or through antibody-based detection of the methylated product.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of the test compound on the proliferation and viability of cancer cells.
Protocol:
-
Cancer cell lines (e.g., melanoma cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound or a vehicle control.
-
After a specified incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.
Western Blot Analysis
Objective: To confirm the inhibition of CARM1 activity in cells by detecting changes in the methylation status of its substrates.
Protocol:
-
Cancer cells are treated with the test compound or a vehicle control for a specified duration.
-
Total protein is extracted from the cells, and protein concentration is determined.
-
Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific for a methylated CARM1 substrate (e.g., methylated PABP1) and a loading control (e.g., GAPDH or β-actin).
-
The membrane is then incubated with corresponding secondary antibodies conjugated to a detection enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. A decrease in the signal for the methylated substrate in the presence of the inhibitor indicates target engagement.
In Vivo Melanoma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.
Protocol:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human melanoma cells (e.g., SK-MEL-28).
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the test compound via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives a vehicle control.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The anti-tumor efficacy is determined by comparing the tumor growth and final tumor weight between the treatment and control groups.
Experimental Workflow
The following diagram illustrates the general workflow for the preclinical evaluation of a CARM1 inhibitor like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CARM1 inhibition reduces histone acetyltransferase activity causing synthetic lethality in CREBBP/EP300 mutated lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of ZL-28-6 and Established Melanoma Drugs
For Researchers, Scientists, and Drug Development Professionals
The landscape of melanoma treatment has been revolutionized by the advent of targeted therapies and immunotherapies. However, the challenges of intrinsic and acquired resistance necessitate the development of novel therapeutic agents. This guide provides a head-to-head preclinical comparison of ZL-28-6, a novel CARM1 inhibitor, with established melanoma drugs, including BRAF/MEK inhibitors and immune checkpoint inhibitors.
Overview of Compared Therapeutic Agents
This compound is a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), an enzyme that plays a crucial role in transcriptional regulation and has been identified as a promising therapeutic target in various cancers, including melanoma.[1] this compound is a derivative of (2-(benzyloxy)phenyl)methanamine (B111105) and has demonstrated significant antitumor efficacy in preclinical melanoma models.[1]
Established Melanoma Drugs included in this comparison are:
-
Targeted Therapies:
-
Dabrafenib (BRAF inhibitor): Targets the BRAF V600E mutation, a common driver of melanoma.
-
Trametinib (B1684009) (MEK inhibitor): Inhibits MEK1 and MEK2, downstream effectors in the MAPK signaling pathway. Often used in combination with BRAF inhibitors.
-
-
Immunotherapy:
-
Pembrolizumab (anti-PD-1 antibody): An immune checkpoint inhibitor that blocks the interaction between PD-1 on T cells and its ligands (PD-L1 and PD-L2) on tumor cells, thereby restoring anti-tumor immunity.
-
In Vitro Efficacy: A Comparative Analysis
The anti-proliferative activity of this compound and established targeted therapies was evaluated in various melanoma cell lines.
| Drug | Target | Melanoma Cell Line | IC50 (nM) | Reference |
| This compound (Compound 6) | CARM1 | Not specified in abstract | - | [1] |
| Compound 17e (this compound derivative) | CARM1 | Not specified in abstract | Potent antiproliferative effects | [1] |
| Dabrafenib | BRAF V600E | BRAF-mutant melanoma cell lines | Varies by cell line | General Knowledge |
| Trametinib | MEK1/MEK2 | BRAF-mutant melanoma cell lines | Varies by cell line | General Knowledge |
Note: Specific IC50 values for this compound and its derivatives in named melanoma cell lines are detailed within the full publication.[1] For established drugs, IC50 values are highly dependent on the specific cell line and its mutation status.
In Vivo Efficacy: Melanoma Xenograft Models
The in vivo antitumor efficacy of this compound was assessed in a melanoma xenograft model and is compared here with representative data for established agents.
| Drug | Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound derivative (Compound 17e) | Melanoma Xenograft | Not specified in abstract | Good antitumor efficacy | [1] |
| Dabrafenib + Trametinib | BRAF V600E Mutant Xenograft | Varies | Significant tumor growth inhibition | General Knowledge |
| Pembrolizumab | Syngeneic Mouse Melanoma Model | Varies | Significant tumor growth inhibition | General Knowledge |
Mechanism of Action: Distinct and Potentially Synergistic Pathways
The therapeutic agents compared in this guide operate through distinct mechanisms of action, offering potential for combination therapies.
This compound: Targeting CARM1-Mediated Transcription
This compound inhibits CARM1, a protein arginine methyltransferase that methylates various proteins, including histones and transcriptional co-activators. This inhibition disrupts the transcriptional programs that promote melanoma cell proliferation and survival.
Targeted Therapy: Inhibiting the MAPK Pathway
Dabrafenib and trametinib target key kinases in the mitogen-activated protein kinase (MAPK) signaling pathway, which is constitutively active in BRAF-mutant melanoma.
Immunotherapy: Releasing the Brakes on the Immune System
Pembrolizumab blocks the PD-1 immune checkpoint, enabling T cells to recognize and attack melanoma cells.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of scientific findings. The following are generalized methodologies for the key experiments cited.
In Vitro Cell Proliferation Assay
-
Cell Culture: Melanoma cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with serial dilutions of the test compounds (this compound, dabrafenib, trametinib) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Western Blot Analysis
-
Cell Lysis: Melanoma cells are treated with the compounds for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., CARM1, p-ERK, total ERK, β-actin), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Melanoma Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.
-
Tumor Implantation: Melanoma cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Drug Administration: Once tumors reach a certain volume, mice are randomized into treatment and control groups. The drugs are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Body weight and general health of the mice are also monitored.
Conclusion
This compound represents a novel therapeutic strategy for melanoma by targeting the epigenetic regulator CARM1. Preclinical data indicate its potential as a potent and effective anticancer agent.[1] Head-to-head comparisons with established targeted therapies and immunotherapies are essential to delineate its unique advantages and potential for combination therapies. The distinct mechanism of action of this compound suggests that it could be a valuable addition to the melanoma treatment arsenal, particularly in addressing resistance to current therapies. Further investigation into its efficacy in various melanoma subtypes and in combination with existing drugs is warranted.
References
Validating the Downstream Effects of ZL-28-6 on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the downstream effects of CARM1 inhibitors on gene expression, with a focus on validating the activity of ZL-28-6. As a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), this compound holds promise in cancer research.[1][2][3] Understanding its impact on the transcriptome is crucial for its development as a therapeutic agent. This document compares the effects of CARM1 inhibition by various compounds, supported by experimental data and detailed protocols.
Introduction to CARM1 and its Inhibition
Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key enzyme that methylates arginine residues on histone and non-histone proteins. This post-translational modification plays a critical role in the regulation of gene transcription, RNA processing, and signal transduction. Dysregulation of CARM1 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.
This compound is a potent type I PRMT inhibitor with high selectivity for CARM1 (IC50: 18 nM).[1][2] Its mechanism of action involves the inhibition of CARM1's methyltransferase activity, thereby affecting the expression of downstream target genes. To validate these effects, a comprehensive analysis of the transcriptomic changes induced by this compound is necessary. This guide provides a framework for such a validation by comparing the known effects of other CARM1 inhibitors for which public gene expression data is available.
Comparative Analysis of CARM1 Inhibitors on Gene Expression
While specific genome-wide gene expression data for this compound is not yet publicly available, we can infer its likely effects by examining the transcriptomic consequences of other potent CARM1 inhibitors. A recent study on a novel CARM1 inhibitor, iCARM1, provides valuable insights, including a comparison with the known inhibitors EZM2302 and TP-064.[4][5]
The study utilized RNA sequencing (RNA-seq) to profile the gene expression changes in MCF7 breast cancer cells upon treatment with iCARM1 or after CARM1 knockdown using siRNA. The results demonstrated a significant overlap in the genes affected by both the inhibitor and direct genetic knockdown of CARM1, confirming the on-target effect of the inhibitor.
Table 1: Key Gene Signatures Modulated by CARM1 Inhibition in MCF7 Cells
| Gene Signature | Effect of CARM1 Inhibition | Representative Genes | Implication |
| Estrogen/ERα-target genes | Down-regulation | CCND1, c-Myc, TFF1, GREB1 | Inhibition of cancer cell proliferation |
| Type I Interferon (IFN) and IFN-induced genes (ISGs) | Up-regulation | ISG15, CCL5, IFIT1, DDX58 | Potential for immune modulation |
Data summarized from the findings of the study on iCARM1.[4]
This dual effect of suppressing oncogenic pathways while potentially activating anti-tumor immune responses highlights the therapeutic potential of CARM1 inhibitors. Given that this compound also targets CARM1, it is highly probable that it will induce similar changes in the expression of these and other CARM1-responsive genes.
Experimental Protocols for Validation
To validate the downstream effects of this compound on gene expression, a series of well-established molecular biology techniques should be employed. Below are detailed protocols for key experiments.
Experimental Workflow
Figure 1: Experimental workflow for validating the downstream effects of this compound.
RNA Sequencing (RNA-seq)
RNA-seq provides a comprehensive, unbiased view of the transcriptome.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a melanoma cell line relevant to this compound's intended use) and treat with this compound, a vehicle control, and other comparative CARM1 inhibitors (e.g., iCARM1, EZM2302, TP-064) at appropriate concentrations and time points.
-
RNA Extraction: Isolate total RNA from the treated cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Ensure high RNA quality and integrity using a Bioanalyzer.
-
Library Preparation: Prepare RNA-seq libraries from the isolated RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as Transcripts Per Million - TPM).
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon treatment with this compound compared to the control.
-
Conduct pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.
-
Reverse Transcription Quantitative PCR (RT-qPCR)
RT-qPCR is used to validate the expression changes of specific genes identified by RNA-seq.
Protocol:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA as described for RNA-seq. Synthesize cDNA from the RNA using a reverse transcription kit.
-
Primer Design: Design and validate primers specific to the target genes of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and the specific primers.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes using the ΔΔCt method.
Western Blotting
Western blotting is used to confirm that changes in mRNA levels translate to changes in protein expression.
Protocol:
-
Protein Extraction: Lyse treated cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if the inhibition of CARM1 by this compound leads to changes in histone methylation at the promoter regions of target genes.
Protocol:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for a CARM1-mediated histone mark (e.g., H3R17me2a) or with CARM1 itself.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Analysis: Use qPCR to quantify the amount of specific promoter DNA that was immunoprecipitated, indicating the level of the histone mark at that location.
CARM1 Signaling Pathway
The following diagram illustrates the central role of CARM1 in gene regulation and the points of intervention by inhibitors like this compound.
Figure 2: Simplified CARM1 signaling pathway and the inhibitory action of this compound.
Conclusion
Validating the downstream effects of this compound on gene expression is a critical step in its preclinical development. By employing a comprehensive approach that includes transcriptome-wide analysis via RNA-seq and validation of key targets through RT-qPCR, Western blotting, and ChIP, researchers can build a robust data package to support its mechanism of action. The comparison with other well-characterized CARM1 inhibitors provides a valuable context for interpreting these findings and predicting the therapeutic potential of this compound. The provided protocols and workflows offer a standardized framework for conducting these essential validation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Reproducibility of ZL-28-6 Experimental Results: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the rigorous evaluation of novel chemical probes is paramount. This guide provides a comparative analysis of the experimental data available for ZL-28-6, a potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), alongside other notable CARM1 inhibitors. The objective is to offer a clear perspective on its performance and aid in the design of reproducible experiments.
This compound has been identified as a type I protein arginine methyltransferase (PRMT) inhibitor with a high affinity for CARM1, demonstrating an IC50 of 18 nM.[1][2][3] Its primary application lies within cancer research, with a specific focus on melanoma.[1][2][3] This guide will delve into the available quantitative data for this compound and its alternatives, outline general experimental protocols for inhibitor characterization, and visualize key pathways and workflows to enhance understanding.
Quantitative Performance Comparison of CARM1 Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other well-characterized CARM1 inhibitors. It is important to note that a comprehensive, side-by-side comparison of the selectivity and cellular efficacy of this compound against a broad panel of PRMTs and in various melanoma cell lines was not publicly accessible within its primary publication at the time of this review. The data for alternative inhibitors is provided to offer a broader context of the current landscape of CARM1-targeted research.
| Inhibitor | CARM1 IC50 (nM) | Notes |
| This compound | 18[1][2][3] | Investigated for melanoma treatment. Detailed selectivity and cellular data from the primary publication were not accessible. |
| EZM2302 | 6 | Orally bioavailable. Has been evaluated in multiple myeloma models. |
| TP-064 | <10 | Potent and selective inhibitor. |
| iCARM1 | 12,300 (peptide substrate) | Reported to be more active in inhibiting CARM1 enzymatic activity and suppressing breast cancer cell growth compared to EZM2302 and TP-064 in specific assays. |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of experimental findings. While the specific protocols for this compound from its primary publication by Liu Z, et al. (2024) were not available for this review, this section outlines generalized protocols for key experiments commonly used to characterize CARM1 inhibitors. These are based on established methods reported for alternative compounds.
In Vitro CARM1 Inhibition Assay (General Protocol)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against CARM1 enzymatic activity.
-
Reagents and Materials:
-
Recombinant human CARM1 enzyme
-
Histone H3 peptide substrate
-
S-(5'-adenosyl)-L-methionine (SAM) as a methyl donor
-
Radio-labeled SAM (e.g., [³H]-SAM) or a non-radioactive detection system (e.g., antibody-based detection of methylated substrate)
-
Assay buffer (e.g., Tris-HCl, NaCl, DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Scintillation counter or appropriate plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant CARM1 enzyme, and the histone H3 peptide substrate.
-
Add serial dilutions of the test compound to the reaction mixture.
-
Initiate the methyltransferase reaction by adding SAM (containing a tracer amount of [³H]-SAM).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter paper, wash to remove unincorporated [³H]-SAM, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (General Protocol for Melanoma Cell Lines)
This assay assesses the effect of a CARM1 inhibitor on the growth of cancer cells.
-
Reagents and Materials:
-
Melanoma cell lines (e.g., A375, SK-MEL-28)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Microplate reader
-
-
Procedure:
-
Seed melanoma cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a microplate reader.
-
Calculate the percentage of cell viability relative to a DMSO-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
In Vivo Tumor Xenograft Model (General Protocol for Melanoma)
This model evaluates the anti-tumor efficacy of a CARM1 inhibitor in a living organism.
-
Reagents and Materials:
-
Immunocompromised mice (e.g., nude mice, NSG mice)
-
Melanoma cell line for implantation
-
Test compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Vehicle control
-
-
Procedure:
-
Subcutaneously inject a suspension of melanoma cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to a defined dosing schedule and route.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
Evaluate the anti-tumor efficacy based on the reduction in tumor growth in the treated group compared to the control group.
-
Visualizing the Science: Pathways and Workflows
To provide a clearer understanding of the underlying biology and experimental processes, the following diagrams were generated using Graphviz.
Caption: CARM1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for CARM1 Inhibitor Evaluation.
References
- 1. Discovery of a First-in-Class Protein Arginine Methyltransferase 6 (PRMT6) Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma - figshare - Figshare [figshare.com]
- 3. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of ZL-28-6
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the CARM1 Inhibitor ZL-28-6.
Key Compound Information
A summary of the available quantitative data for this compound is presented below.
| Property | Value | Source |
| Target | CARM1 (Coactivator-associated arginine methyltransferase 1) | [1][2][3] |
| Activity | IC₅₀: 18 nM (in vitro) | [1][2][3] |
| CAS Number | 2739807-18-0 |
Experimental Protocols Referenced
The disposal procedures outlined below are based on established best practices for the handling of novel or uncharacterized small molecule inhibitors in a laboratory setting.[4] These protocols are designed to minimize risk to personnel and the environment.
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE. This includes, but is not limited to:
-
Safety goggles or a face shield.
-
A laboratory coat.
-
Chemically resistant gloves (e.g., nitrile).
2. Waste Characterization and Segregation: Due to the absence of a specific SDS, this compound must be treated as hazardous waste.[4]
-
Do not dispose of this compound down the drain or in regular trash.[4]
-
Segregate this compound waste from other chemical waste streams to prevent potentially dangerous reactions.[4]
3. Preparing for Disposal:
-
Solid Waste:
-
Place any disposable materials contaminated with this compound (e.g., weighing paper, pipette tips, gloves) into a designated hazardous solid chemical waste container.[4]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated hazardous liquid chemical waste container.
-
Ensure the container is compatible with the solvent used to dissolve this compound.
-
-
Unused Product:
-
The original container with any remaining this compound should be disposed of as hazardous waste. Do not attempt to empty and reuse the container.
-
4. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard information.
-
Store the waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA should have secondary containment to mitigate any potential leaks.[4]
-
Keep the waste container tightly closed except when adding waste.[4]
5. Arranging for Disposal:
-
Follow your institution's specific procedures for requesting a chemical waste pickup from the Environmental Health and Safety (EHS) department.[4]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This information is provided as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the available Safety Data Sheet (if any) before handling and disposing of any chemical.
References
Essential Safety and Disposal Plan for Handling ZL-28-6
Disclaimer: As ZL-28-6 is a novel research chemical, a comprehensive Safety Data Sheet (SDS) is not publicly available. Therefore, this compound must be handled as a compound of unknown toxicity, and all safety and disposal procedures should be conducted with the utmost caution. The following guidelines are based on best practices for handling new or uncharacterized small molecule inhibitors in a laboratory setting.[1][2][3] All personnel must consult with their institution's Environmental Health and Safety (EHS) department for specific protocols and requirements before commencing any work.[1]
This document provides a procedural framework for the safe operational use and disposal of the CARM1 inhibitor this compound, intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A thorough risk assessment is mandatory before handling this compound to evaluate potential exposure routes such as inhalation, skin contact, and ingestion.[2][3] Based on the principle of minimizing risk when dealing with a substance of unknown toxicity, a comprehensive PPE ensemble is required.[4][5]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Required PPE | Purpose | Citation |
| Eye and Face | ANSI Z87.1-compliant safety glasses or chemical splash goggles. A face shield should be worn over goggles when there is a significant splash hazard. | Protects eyes from splashes and airborne particles. A face shield offers an additional layer of protection for the entire face. | [4][6] |
| Body | A flame-resistant lab coat is recommended. For procedures with a high risk of splashes, a chemically resistant apron over the lab coat is advised. | Protects skin and personal clothing from contamination. | [5][6] |
| Hand | Double gloving with chemically resistant gloves (e.g., nitrile) is required. For handling chemicals of unknown toxicity, a flexible laminate glove (e.g., Silver Shield) can be worn under a heavy-duty outer glove. | Provides a robust barrier against skin contact. Glove selection should be based on the solvents used for this compound. | [4][6] |
| Respiratory | All handling of solid this compound or solutions should be performed within a certified chemical fume hood. For procedures with a high risk of aerosol generation, a fit-tested N95 respirator or higher (e.g., PAPR) may be necessary. | Minimizes inhalation exposure to the compound. | [2] |
| Foot | Closed-toe, non-perforated, and chemically resistant shoes. | Protects feet from spills and falling objects. | [2] |
Operational Plan: Step-by-Step Handling Procedures
All work with this compound should be conducted in a designated area within a laboratory, and access should be restricted to authorized personnel only.[3]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Detailed Methodologies:
-
Preparation:
-
Ensure all necessary PPE is correctly donned before entering the designated handling area.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all required equipment and reagents to minimize movement in and out of the handling area.
-
-
Handling in a Chemical Fume Hood:
-
Weighing: Carefully weigh the solid this compound on analytical balances within the fume hood. Use disposable weigh boats to prevent contamination.
-
Solution Preparation: Prepare stock solutions by slowly adding the appropriate solvent to the solid this compound to avoid splashing.
-
Storage: Aliquot stock solutions into clearly labeled, sealed containers for storage at the recommended temperature.
-
-
Cleanup:
-
Decontaminate all surfaces and equipment used during the procedure with an appropriate solvent.
-
Segregate all waste materials as described in the disposal plan below.
-
Remove PPE in the correct order to avoid self-contamination and dispose of it as hazardous waste.
-
Disposal Plan: Step-by-Step Procedures
All materials contaminated with this compound must be treated as hazardous waste and disposed of through the institution's EHS program.[1][7] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1][7]
Logical Relationship for this compound Waste Disposal
Caption: Decision-making and procedural flow for the disposal of this compound waste.
Detailed Methodologies:
-
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and weigh paper, must be collected in a designated, leak-proof, and clearly labeled hazardous solid waste container.[1][7]
-
Liquid Waste: Unused stock solutions, experimental solutions, and the initial solvent rinse of "empty" containers must be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[1][7]
-
-
Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any known or suspected hazards.[7]
-
-
On-Site Accumulation:
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Ensure containers are kept tightly closed except when adding waste and are placed in secondary containment to prevent spills.[1]
-
-
Final Disposal:
-
Follow your institution's specific procedures for requesting a chemical waste pickup from the EHS department.[1]
-
Provide EHS with all available information regarding this compound. The likely method of disposal for such a compound is incineration by a licensed hazardous waste management vendor.[8][9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uah.edu [uah.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
- 8. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 9. Tips for effective drug waste disposal | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
